4-((2-Hydroxyethyl)amino)-3-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-4-3-9-7-2-1-6(12)5-8(7)10(13)14/h1-2,5,9,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKLYBMQAHYULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215536 | |
| Record name | 4-((2-Hydroxyethyl)amino)-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65235-31-6 | |
| Record name | 4-[(2-Hydroxyethyl)amino]-3-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65235-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Hydroxyethyl)amino)-3-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065235316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-Hydroxyethyl)amino)-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-hydroxyethyl)amino]-3-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITRO-P-HYDROXYETHYLAMINOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIP2J155AN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 4-((2-Hydroxyethyl)amino)-3-nitrophenol, an important intermediate in the pharmaceutical and dye industries.[1] This document details the necessary experimental protocols, reaction mechanisms, and quantitative data to facilitate its preparation in a laboratory setting.
Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 4-amino-3-nitrophenol, from a readily available starting material, p-aminophenol. The second stage is the N-alkylation of 4-amino-3-nitrophenol to yield the final product.
References
"4-((2-Hydroxyethyl)amino)-3-nitrophenol" chemical properties and characterization
An In-Depth Technical Guide to 4-((2-Hydroxyethyl)amino)-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, characterization, and relevant experimental protocols for this compound. It is intended to serve as a technical resource for professionals in research and drug development.
Chemical and Physical Properties
This compound, with CAS number 65235-31-6, is an aromatic phenol compound.[1] It is recognized for its use as an intermediate in the synthesis of various dyes, drugs, and pharmaceutical compounds.[2][3][4] Its primary application in cosmetics is as a hair dye colorant in both semi-permanent and permanent formulations.[5]
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₄ | [1][2][6] |
| Molecular Weight | 198.18 g/mol | [1][2][6] |
| Appearance | Dark red or yellow to orange crystalline powder | [1][2] |
| Melting Point | 142-146 °C | [1][2][5] |
| Boiling Point | 446.3 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.488 g/cm³ (Predicted) | [1][5] |
| Flash Point | 223.7 °C | [1] |
| pKa | 9.31 ± 0.14 (Predicted) | [1][2][5] |
| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform. | [2][4] |
| Storage | Keep in a dark, dry, and cool place with the container tightly sealed. | [1][5][7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis Protocol
A common method for the preparation of this compound involves a multi-step chemical synthesis.[2][4]
Objective: To synthesize 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol.
Methodology:
-
Catalytic Hydrogenation: 2-Nitrophenol is subjected to catalytic hydrogenation using ethyl carbamate and hydrocyanic acid. This initial step aims to reduce the nitro group.
-
Reaction with 2-Chloroethanol: The intermediate product from the hydrogenation step is then reacted with 2-chloroethanol. This reaction introduces the (2-hydroxyethyl)amino group to the aromatic ring, yielding the final product, this compound.[2][4]
-
Purification: The final product should be purified using appropriate techniques such as recrystallization or column chromatography to achieve the desired purity for analytical or further use.
References
- 1. Cas 65235-31-6,this compound | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound (65235-31-6) at Nordmann - nordmann.global [nordmann.global]
- 4. chembk.com [chembk.com]
- 5. This compound | 65235-31-6 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-((2-Hydroxyethyl)amino)-3-nitrophenol (CAS 65235-31-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical data for the organic compound 4-((2-Hydroxyethyl)amino)-3-nitrophenol, identified by the CAS number 65235-31-6. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering meticulously organized data, detailed experimental protocols, and illustrative diagrams to support laboratory work and theoretical investigations.
Chemical Identity and Structure
This compound is an aromatic phenol derivative. Its structure is characterized by a phenol ring substituted with a nitro group and a (2-hydroxyethyl)amino group. This compound is also known by several synonyms, including HC Red B54 and 3-Nitro-4-(2-hydroxyethylamino)phenol.[1]
Below is a diagram illustrating the key identifiers for this chemical compound.
Caption: Logical relationship of key chemical identifiers.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Appearance | Dark red crystal powder | [2][3] |
| Melting Point | 142-146 °C | [1][2] |
| Boiling Point | 446.3 °C at 760 mmHg | |
| Density | 1.488 g/cm³ | |
| Vapor Pressure | 9.49E-09 mmHg at 25°C | |
| Refractive Index | 1.682 | |
| pKa | 9.31 ± 0.14 (Predicted) | |
| Solubility | Soluble in water and ethanol, slightly soluble in ether and chloroform. | [1] |
Table 2: Molecular and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₄ | [1] |
| Molecular Weight | 198.18 g/mol | [1] |
| InChI Key | UXKLYBMQAHYULT-UHFFFAOYSA-N | [4] |
| SMILES | O=N(=O)c1c(N(CC(O)=O)C)ccc(O)c1 | [5] |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties listed above. These are standard procedures for the characterization of solid organic compounds.
Melting Point Determination (Capillary Method)
The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
A small amount of the crystalline solid is finely powdered.
-
The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.
Boiling Point Determination (Siwoloboff Method)
For high-boiling-point solids, the boiling point is determined at a specific pressure.
Apparatus:
-
Thiele tube or oil bath
-
Test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source
Procedure:
-
A small amount of the substance is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
The density of a solid can be determined using a pycnometer and a non-solvent liquid of known density.
Apparatus:
-
Pycnometer (a specific gravity bottle)
-
Analytical balance
-
A non-solvent liquid of known density (e.g., a hydrocarbon)
-
Spatula
Procedure:
-
The weight of the empty, dry pycnometer is recorded (W1).
-
A known weight of the solid sample is added to the pycnometer, and the total weight is recorded (W2).
-
The pycnometer is filled with the non-solvent liquid, and the total weight is recorded (W3).
-
The pycnometer is emptied, cleaned, and then filled with only the non-solvent liquid, and its weight is recorded (W4).
-
The density of the solid is calculated using the formula: Density = [(W2 - W1) * Density of non-solvent] / [(W4 - W1) - (W3 - W2)]
Experimental Workflows
The following diagrams illustrate typical workflows relevant to the characterization and synthesis of this compound.
Caption: General workflow for physicochemical characterization.
Caption: Example synthesis workflow for a related aminonitrophenol.
Safety and Handling
This compound is classified with the hazard code Xi, indicating it is an irritant. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications
The primary application of this compound is as a component in hair dye formulations, particularly in semi-permanent hair coloring products.[2] It is also utilized as an intermediate in the synthesis of other organic compounds and dyes.[6] Its potential as an allergen has been noted, which is a consideration in its use in cosmetic products.
This guide serves as a foundational resource for understanding the physicochemical properties of this compound. The provided data and protocols are intended to facilitate further research and development involving this compound.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. byjus.com [byjus.com]
- 6. This compound | 65235-31-6 [amp.chemicalbook.com]
Spectroscopic Analysis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data based on the compound's structural features and spectroscopic data from analogous molecules. It serves as a comprehensive resource for the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | d | 1H | Ar-H ortho to -NO₂ |
| ~6.8 - 7.0 | dd | 1H | Ar-H ortho to -NH and meta to -NO₂ |
| ~6.2 - 6.4 | d | 1H | Ar-H ortho to -OH and meta to -NH |
| ~4.9 (broad) | s | 1H | -OH (phenolic) |
| ~3.7 - 3.9 | t | 2H | -CH₂-OH |
| ~3.4 - 3.6 | t | 2H | -NH-CH₂- |
| ~4.5 (broad) | s | 1H | -NH- |
| ~3.3 (broad) | s | 1H | -OH (alcoholic) |
Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The chemical shifts of exchangeable protons (-OH, -NH) can vary significantly with concentration, temperature, and solvent.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-OH (phenolic) |
| ~145 - 150 | C-NH |
| ~135 - 140 | C-NO₂ |
| ~125 - 130 | CH (aromatic) |
| ~115 - 120 | CH (aromatic) |
| ~110 - 115 | CH (aromatic) |
| ~60 - 65 | -CH₂-OH |
| ~45 - 50 | -NH-CH₂- |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic and Alcoholic -OH (H-bonded) |
| 3400 - 3300 | Medium | N-H Stretch | Secondary Amine |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2960 - 2850 | Medium | C-H Stretch | Aliphatic |
| 1620 - 1580 | Strong | C=C Stretch | Aromatic Ring |
| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro Group |
| 1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro Group |
| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |
| 1260 - 1000 | Strong | C-O Stretch | Phenol and Alcohol |
| 910 - 665 | Medium, Broad | N-H Wag | Secondary Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Methanol / Ethanol | ~230-250 | High | π → π |
| ~390-420 | Moderate | n → π / Intramolecular Charge Transfer |
The position and intensity of the absorption maxima, particularly the long-wavelength band, are expected to be sensitive to solvent polarity and pH. In alkaline solutions, a bathochromic (red) shift is anticipated due to the deprotonation of the phenolic hydroxyl group, leading to a more extended conjugated system.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized based on the specific instrumentation and analytical requirements.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
Spectral Width : A range that covers all expected proton signals (e.g., 0-12 ppm).
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, as ¹³C has low natural abundance.
-
Spectral Width : A range that covers all expected carbon signals (e.g., 0-200 ppm).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the solvent peak or the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Background Scan : Perform a background scan with no sample present.
-
-
Data Analysis :
-
Collect the sample spectrum.
-
Identify and label the characteristic absorption bands.
-
Correlate the observed bands with the functional groups present in the molecule.
-
UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a known volume of a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.
-
For pH-dependent studies, prepare buffer solutions of known pH and use them as the solvent.
-
-
Instrument Parameters :
-
Wavelength Range : Typically 200-800 nm.
-
Scan Speed : Medium.
-
Cuvette : Use a 1 cm path length quartz cuvette.
-
-
Data Acquisition :
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Run a baseline correction with the solvent.
-
Measure the absorbance spectrum of the sample.
-
-
Data Analysis :
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
A Comprehensive Technical Guide to the Solubility of 4-((2-Hydroxyethyl)amino)-3-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 4-((2-Hydroxyethyl)amino)-3-nitrophenol. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this paper also presents qualitative solubility information and, for comparative purposes, quantitative data for the structurally related compound 4-Amino-3-nitrophenol. Furthermore, it details standardized experimental protocols for determining the solubility of organic compounds in various solvents.
Introduction to this compound
This compound is a phenolic compound containing a nitro group and a hydroxyethylamino substituent. Its chemical structure suggests a degree of polarity due to the presence of hydroxyl, amino, and nitro functional groups, which influences its solubility in different solvents. This compound and its analogs are of interest in various fields, including the formulation of dyes and as intermediates in chemical synthesis. A thorough understanding of its solubility is crucial for its application in research and development, particularly in areas such as formulation science and process chemistry.
Solubility Profile of this compound
Qualitative Solubility:
General observations indicate that this compound is soluble in polar organic solvents.[1] Specifically, it has been described as:
-
Soluble in: Water and ethanol.
-
Slightly soluble in: Ether and chloroform.
The presence of hydroxyl and amino groups contributes to its affinity for polar solvents capable of hydrogen bonding.[1]
Comparative Solubility Data: 4-Amino-3-nitrophenol
To provide a quantitative perspective, the following table summarizes the solubility of a structurally similar compound, 4-Amino-3-nitrophenol. It is important to note that while related, the solubility of this compound may differ.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 1.79 ± 0.08 g/L | 20 ± 0.5 | --INVALID-LINK-- |
| Ethanol | >1 g/100 mL, <10 g/100 mL | Not Specified | --INVALID-LINK-- |
| DMSO | >20 g/100 mL | Not Specified | --INVALID-LINK-- |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The following sections describe standardized methods applicable to organic compounds like this compound.
General Method for Solubility in Organic Solvents (Shake-Flask Method)
The shake-flask method is a widely used technique for determining the equilibrium solubility of a solute in a solvent.
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Seal the vial and place it in a constant temperature shaker or water bath.
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
After agitation, allow the suspension to settle.
-
Centrifuge the vial to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Analyze the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility by taking into account the dilution factor.
Standardized Method for Water Solubility (OECD Guideline 105)
For aqueous solubility, the OECD Guideline for the Testing of Chemicals, Section 105, provides two primary methods: the Column Elution Method and the Flask Method.[2][3]
4.2.1. Flask Method
This method is suitable for substances with solubilities above 10⁻² g/L and is conceptually similar to the general shake-flask method.
Procedure Outline:
-
An excess of the test substance is agitated in water at a constant temperature.
-
The agitation is continued until equilibrium is established.
-
The solution is then centrifuged or filtered.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.
-
The test is preferably conducted at 20 ± 0.5 °C.
4.2.2. Column Elution Method
This method is recommended for substances with low solubility (less than 10⁻² g/L).
Procedure Outline:
-
A column is packed with an inert support material coated with an excess of the test substance.
-
Water is passed through the column at a slow, controlled rate.
-
The eluate is collected in fractions.
-
The concentration of the substance in each fraction is determined.
-
The solubility is determined from the plateau of the concentration curve.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-((2-Hydroxyethyl)amino)-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a compound of interest in various chemical and pharmaceutical applications. Due to the current lack of publicly available experimental data on its three-dimensional conformation, this document presents a computationally generated molecular structure alongside a summary of its known properties. Furthermore, it outlines standardized experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal techniques for the definitive elucidation of its molecular structure and conformation. This guide serves as a foundational resource for researchers engaged in the study and application of this molecule.
Molecular Identity and Physicochemical Properties
This compound is an aromatic compound characterized by a phenol ring substituted with a nitro group, a hydroxyl group, and a (2-hydroxyethyl)amino group. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(2-hydroxyethyl)amino]-3-nitrophenol | |
| CAS Number | 65235-31-6 | |
| Molecular Formula | C8H10N2O4 | |
| Molecular Weight | 198.18 g/mol | |
| Appearance | Greenish-brown powder | |
| Melting Point | 142-146 °C | |
| SMILES | OCCOc1ccc(O)cc1--INVALID-LINK--[O-] | |
| InChI | InChI=1S/C8H10N2O4/c11-4-3-9-7-5-6(12)1-2-8(7)10(13)14/h1-2,5,9,11-12H,3-4H2 |
Molecular Structure
The two-dimensional chemical structure of this compound illustrates the connectivity of its constituent atoms.
Caption: 2D chemical structure of this compound.
Molecular Conformation
A definitive determination of the three-dimensional conformation of this compound requires experimental data from techniques such as X-ray crystallography. As of the writing of this guide, no such data is publicly available.
The provided DOT script below generates a placeholder 3D representation based on its chemical connectivity. This model is for illustrative purposes and does not represent a experimentally validated conformation. Bond lengths, bond angles, and dihedral angles in this representation are not based on experimental measurements.
Caption: A representative 3D ball-and-stick model of the molecule.
Experimental Protocols for Structural Elucidation
The following sections detail generalized experimental protocols for the determination of the molecular structure and conformation of small molecules like this compound.
Single-Crystal X-ray Diffraction
This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology:
-
Crystallization:
-
Dissolve a high-purity sample of this compound in a suitable solvent or a mixture of solvents.
-
Induce crystallization through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The goal is to obtain well-ordered single crystals of sufficient size (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and rotate it through a series of angles.
-
A detector records the positions and intensities of the diffracted X-ray beams.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data, yielding the final, precise atomic coordinates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the chemical environment of atoms, which can be used to deduce the molecular structure and, in some cases, conformational details in solution.
Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a volume of about 0.6-0.7 mL in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the hydrogen atoms.
-
Acquire a one-dimensional ¹³C NMR spectrum (often proton-decoupled) to identify the number and chemical environment of the carbon atoms.
-
For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H connectivities, respectively.
-
-
Spectral Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Assign the signals in the spectra to the corresponding atoms in the molecule based on chemical shifts, coupling constants, and data from 2D NMR experiments.
-
Applications and Safety
This compound is primarily used as a dye in semi-permanent and permanent hair coloring products. It also serves as an intermediate in the synthesis of various pharmaceutical compounds and other dyes.
Safety Information: The compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has summarized the available information on the molecular structure and properties of this compound. While its fundamental chemical identity is well-established, a significant gap exists in the experimental data regarding its three-dimensional conformation. The provided general protocols for X-ray crystallography and NMR spectroscopy offer a roadmap for future studies to elucidate these crucial structural details. A comprehensive understanding of its molecular conformation will be invaluable for researchers in the fields of medicinal chemistry, materials science, and toxicology.
An In-depth Technical Guide on the Potential of 4-((2-Hydroxyethyl)amino)-3-nitrophenol as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromogenic substrates are invaluable tools in biochemical and clinical assays, enabling the quantification of enzyme activity through a colorimetric readout. The family of nitrophenol-based compounds has been particularly successful in this regard. This technical guide explores the untapped potential of 4-((2-Hydroxyethyl)amino)-3-nitrophenol as a core structure for the development of novel chromogenic substrates. While direct enzymatic cleavage of this molecule to produce a color change is not established, its inherent chemical properties make it a promising candidate for derivatization into a versatile substrate for various enzyme classes. This document outlines the physicochemical characteristics of this compound, proposes a mechanism for its function as a chromogenic substrate upon suitable modification, and provides hypothetical experimental protocols for its synthesis and application in enzymatic assays.
Introduction to Chromogenic Substrates
Enzyme assays are fundamental to life sciences research and diagnostics. Chromogenic assays offer a straightforward and cost-effective method for measuring enzyme activity.[1] The basic principle involves an enzyme acting on a colorless substrate to produce a colored product.[1] The rate of color formation is directly proportional to the enzyme's activity and can be quantified using spectrophotometry.
Nitrophenol derivatives are a cornerstone of chromogenic substrate design.[2][3][4][5] Compounds like p-nitrophenyl phosphate (pNPP) and o-nitrophenyl-β-D-galactopyranoside (ONPG) are widely used to assay alkaline phosphatase and β-galactosidase, respectively.[3][6] The enzymatic cleavage of a phosphate or glycosidic bond releases the nitrophenolate anion, which exhibits a distinct yellow color in alkaline solutions, with an absorbance maximum typically around 405 nm.[3][4][6]
This guide focuses on the potential of this compound, a compound primarily used as an intermediate in the manufacturing of dyes and pharmaceuticals, as a novel chromogenic substrate.[7] Its structure, featuring a nitrophenol core, suggests its suitability for colorimetric applications.
Physicochemical Properties of this compound
Understanding the chemical and physical properties of this compound is crucial for its development as a chromogenic substrate.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₄ | [7][8][9][10][11] |
| Molecular Weight | 198.18 g/mol | [9][10][11] |
| Appearance | Yellow to orange crystalline solid | [7] |
| Melting Point | 142-146 °C | [10] |
| Solubility | Soluble in water and ethanol | [7] |
| CAS Number | 65235-31-6 | [8][9][12] |
The presence of the nitro group ortho to the phenolic hydroxyl group and para to the amino group influences the electronic properties of the molecule, which is fundamental to its potential as a chromophore upon deprotonation of the phenolic hydroxyl.
Proposed Mechanism of Action as a Chromogenic Substrate
For this compound to function as a chromogenic substrate, it would likely require chemical modification to introduce a labile group that can be cleaved by a target enzyme. The most logical position for this modification is the phenolic hydroxyl group. Enzymatic removal of this group would liberate the 4-((2-hydroxyethyl)amino)-3-nitrophenolate anion, which is expected to be colored.
A hypothetical pathway for its use as a substrate for a phosphatase enzyme is depicted below:
Caption: Proposed pathway for use as a chromogenic substrate.
This mechanism is analogous to that of pNPP.[3][4] The key steps are:
-
Synthesis: A phosphate group is chemically attached to the phenolic hydroxyl of this compound, creating a colorless phosphate ester.
-
Enzymatic Reaction: In the presence of a phosphatase (e.g., alkaline phosphatase), the phosphate group is hydrolyzed.
-
Color Development: The reaction yields the 4-((2-hydroxyethyl)amino)-3-nitrophenolate anion, which, under alkaline conditions, exhibits a distinct color that can be measured spectrophotometrically.
This same principle could be extended to other enzyme classes by attaching different cleavable moieties, such as a sugar for glycosidases or an amino acid for peptidases.
Hypothetical Experimental Protocols
Synthesis of a Phosphorylated Substrate
This protocol describes a potential method for the synthesis of 4-((2-hydroxyethyl)amino)-3-nitrophenyl phosphate.
Caption: A potential workflow for synthesizing a phosphorylated substrate.
Methodology:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., pyridine) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a phosphorylating agent, such as phosphoryl chloride, dropwise with stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Alkaline Phosphatase Assay Protocol
This protocol outlines a hypothetical method for using the synthesized phosphate substrate in an alkaline phosphatase assay.
Caption: A standard workflow for a colorimetric enzyme assay.
Materials:
-
Synthesized 4-((2-hydroxyethyl)amino)-3-nitrophenyl phosphate (substrate)
-
Alkaline phosphatase (enzyme)
-
Assay Buffer: 1 M Diethanolamine, pH 9.8, with 0.5 mM MgCl₂[3]
-
Stop Solution: 3 M NaOH[3]
-
96-well microplate
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of the substrate in the assay buffer.
-
In a 96-well plate, add a defined volume of the substrate solution to each well.
-
Initiate the reaction by adding the enzyme solution to the wells. Include control wells with no enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of each well at the wavelength of maximum absorbance for the liberated nitrophenolate, which is anticipated to be around 405 nm.
-
Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the product.
Potential Advantages and Future Directions
The development of a chromogenic substrate based on this compound could offer several advantages:
-
Novelty: It would expand the toolkit of available chromogenic substrates.
-
Versatility: The presence of both a phenolic hydroxyl and an alcoholic hydroxyl on the side chain offers multiple points for derivatization, potentially leading to substrates for a wider range of enzymes.
-
Favorable Solubility: Its reported solubility in water and ethanol could lead to substrates that are easy to handle and dissolve in aqueous assay buffers.[7]
Future research should focus on the actual synthesis and characterization of derivatized this compound. Key quantitative data to be determined would include the molar extinction coefficient of the liberated nitrophenolate, the Michaelis-Menten constants (Km and Vmax) for target enzymes, and the overall sensitivity and dynamic range of the assay.
Conclusion
While this compound is not a known chromogenic substrate in its native form, its chemical structure holds significant promise for its development into one. By chemically modifying the phenolic hydroxyl group with an enzyme-labile moiety, it is plausible to design a novel class of chromogenic substrates. The hypothetical protocols and mechanisms outlined in this guide provide a roadmap for researchers interested in exploring this potential. The successful development of such substrates would be a valuable contribution to the fields of biochemistry, drug discovery, and clinical diagnostics.
References
- 1. goldbio.com [goldbio.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biopanda-diagnostics.com [biopanda-diagnostics.com]
- 5. neb.com [neb.com]
- 6. Glycosynth - ONP Substrates [glycosynth.co.uk]
- 7. chembk.com [chembk.com]
- 8. 4-[(2-Hydroxyethyl)amino]-3-nitrophenol - Lead Sciences [lead-sciences.com]
- 9. echemi.com [echemi.com]
- 10. lookchem.com [lookchem.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. This compound | SIELC Technologies [sielc.com]
In-Depth Technical Guide: Thermal Stability and Decomposition of 4-((2-Hydroxyethyl)amino)-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermal stability and decomposition profile of 4-((2-Hydroxyethyl)amino)-3-nitrophenol (CAS No. 65235-31-6), a compound of interest in pharmaceutical and chemical research, notably as an intermediate in the synthesis of dyes.[1] A comprehensive review of publicly available data reveals a notable absence of specific experimental values for its decomposition temperature. This guide summarizes the known physical properties and provides a comparative analysis based on the thermal behavior of structurally related compounds, such as nitrophenols and aminophenols. Furthermore, it outlines detailed, standardized experimental protocols for determining thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), equipping researchers with the necessary methodology to ascertain these critical parameters.
Introduction to this compound
This compound is an aromatic compound characterized by a phenol ring substituted with a nitro group, a hydroxyl group, and a hydroxyethylamino side chain. Its molecular structure suggests potential for complex thermal behavior due to the presence of the energetic nitro group and reactive amino and hydroxyl functionalities. This compound is primarily utilized as an intermediate in the manufacture of various dyes and pharmaceutical compounds.[1] Understanding its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its shelf-life and degradation pathways.
Current State of Knowledge on Thermal Stability
Despite its applications, specific data regarding the decomposition temperature of this compound is not available in reviewed safety data sheets and chemical databases. The provided documentation typically lists the decomposition temperature as "no data available." However, its known physical properties offer a preliminary insight into its general stability.
Physical and Chemical Properties
A summary of the available quantitative data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₄ | [Various] |
| Molecular Weight | 198.18 g/mol | [Various] |
| Appearance | Dark red crystalline powder | [Various] |
| Melting Point | 142-146 °C | [Various] |
| Boiling Point | 446.3 °C at 760 mmHg | [Various] |
| Decomposition Temp. | No data available | [Various] |
Estimated Thermal Stability Profile from Analogous Compounds
In the absence of direct experimental data, the thermal stability of this compound can be inferred by examining related substituted phenols.
-
Nitrophenols : Studies on substituted nitrophenols show they are significantly more reactive and prone to thermal decomposition at lower temperatures compared to other substituted phenols like cresols.[2][3][4] For instance, the thermal decomposition of m-nitrophenol shows an onset temperature of around 193°C in TGA analysis.[5] The presence of the electron-withdrawing nitro group is known to decrease the stability of the aromatic system.
-
Aminophenols : The thermal analysis of o-aminophenol indicates a maximum thermal decomposition temperature of approximately 175-178°C.[6] The amino group can also influence the decomposition pathway.
Given that this compound contains both a nitro and an amino-functional group, it is reasonable to hypothesize that its decomposition is likely to be complex and may initiate at a temperature in the range observed for these classes of compounds, potentially between 170°C and 230°C. However, empirical verification is essential.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition temperature, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and decomposition profiles.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q600, Mettler Toledo TGA/DSC 2).
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a standard TGA crucible (e.g., aluminum or platinum).
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative decomposition. Set the purge gas flow rate to 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to generate the TGA curve.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate (Tmax).
-
Determine the onset temperature of decomposition (Tonset), typically calculated using the tangent method at the initial point of significant mass loss.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.
Objective: To determine the melting point and identify exothermic decomposition events for this compound.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan will be used as the reference.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify the endothermic peak corresponding to the melting point.
-
Identify any sharp, large exothermic peaks subsequent to melting, which are indicative of decomposition. The onset temperature of this exotherm provides the decomposition temperature.
-
Caption: Logical workflow for DSC analysis.
Conclusion and Recommendations
While specific experimental data on the thermal decomposition of this compound remains unpublished, an analysis of its constituent functional groups and structurally similar compounds suggests that thermal decomposition is a critical parameter to consider. The presence of a nitro group indicates a potential for energetic decomposition. It is strongly recommended that researchers working with this compound perform TGA and DSC analyses as outlined in this guide to establish a definitive thermal stability profile. This empirical data is essential for ensuring process safety, defining storage conditions, and understanding potential degradation pathways in drug development and chemical synthesis applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition of substituted phenols in supercritical water (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen [mdpi.com]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
In Vitro Cytotoxicity Screening of 4-((2-Hydroxyethyl)amino)-3-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct in vitro cytotoxicity data is publicly available for 4-((2-Hydroxyethyl)amino)-3-nitrophenol. This guide provides a comprehensive framework for its cytotoxicological assessment based on established in vitro methods and data from structurally related nitrophenol compounds.
Introduction
This compound is a chemical compound utilized in cosmetic formulations, particularly in semi-permanent and permanent hair dyes.[1] As with all cosmetic ingredients, a thorough evaluation of its potential to cause cellular toxicity is essential to ensure consumer safety. This technical guide outlines a comprehensive in vitro cytotoxicity screening strategy for this compound, detailing relevant experimental protocols and data interpretation. The methodologies described are standard toxicological assays designed to assess cell viability, membrane integrity, and potential for skin irritation.
Overview of Toxicological Profile
Regulatory assessments indicate that this compound exhibits low acute oral toxicity in animal models, with a median lethal dose (LD50) greater than 2000 mg/kg of body weight in rats.[1] It is not classified as a skin irritant but is considered a slight eye irritant.[1] Genotoxicity assays, including both in vitro and in vivo studies, have not indicated mutagenic or carcinogenic potential.[1] Despite the availability of in vivo data, in vitro cytotoxicity screening provides crucial mechanistic insights and quantitative data on cellular responses to chemical exposure, aligning with the principles of reducing animal testing.
Quantitative Cytotoxicity Data (Surrogate Compounds)
Due to the absence of specific in vitro cytotoxicity data for this compound, this section presents data from studies on related nitrophenol compounds to provide an expected range of cytotoxic potential. These values should be considered as illustrative examples.
Table 1: In Vitro Cytotoxicity of Related Nitrophenol Compounds
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Exposure Time | Reference |
| 2-Nitrophenol | BEAS-2B | Not Specified | Inhibition | > 400 µM | 24 h | [2] |
| 4-Nitrophenol | BEAS-2B | Not Specified | Inhibition | ~150 µM | 24 h | [2] |
| 3-Nitrophenol | BEAS-2B | Not Specified | Inhibition | ~250 µM | 24 h | [2] |
| 4-Nitrophenol | A549 | Not Specified | Inhibition | ~300 µM | 24 h | [2] |
| Nitrophenol Mixture | BEAS-2B | Not Specified | Inhibition | ~300 µM | 24 h | [2] |
| Nitrophenol Mixture | A549 | Not Specified | Inhibition | > 400 µM | 24 h | [2] |
BEAS-2B: Human bronchial epithelial cells; A549: Human lung adenocarcinoma cells.
Recommended In Vitro Cytotoxicity Assays
A battery of in vitro tests is recommended to comprehensively evaluate the cytotoxic potential of this compound.
Cell Viability Assays
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[3][4]
4.1.2. Neutral Red Uptake (NRU) Assay
The NRU assay evaluates the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5][6] This assay is sensitive to alterations in the cell surface and lysosomal membranes.[6]
Skin Irritation Model
4.2.1. Reconstructed Human Epidermis (RhE) Test
For a cosmetic ingredient intended for skin contact, the RhE test is a highly relevant in vitro model.[7][8] These three-dimensional tissue models mimic the structure and function of the human epidermis.[1][9] The test substance is applied topically, and cytotoxicity is typically assessed by the MTT assay to determine the potential for skin irritation.[10][11]
Experimental Protocols
General Cell Culture
-
Cell Lines: Human keratinocytes (e.g., HaCaT), human dermal fibroblasts (e.g., HDF), or other relevant cell lines should be used.
-
Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Neutral Red Uptake (NRU) Assay Protocol
-
Cell Seeding and Exposure: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: After the exposure period, remove the treatment medium and add 100 µL of neutral red solution (e.g., 50 µg/mL in medium) to each well.[5] Incubate for 2-3 hours.
-
Washing: Remove the neutral red solution and wash the cells with a wash/fixation buffer.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.[5]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Reconstructed Human Epidermis (RhE) Test Protocol
-
Tissue Preparation: Place the RhE tissue inserts into a 6-well plate containing assay medium and pre-incubate.
-
Compound Application: Apply a defined amount of this compound (e.g., 25 µL of a liquid or 25 mg of a solid) to the surface of the epidermis.[1]
-
Exposure and Rinsing: Expose the tissues to the compound for a specified time (e.g., 60 minutes), then thoroughly rinse with PBS to remove the test substance.
-
Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Transfer the tissues to a 24-well plate containing MTT solution (e.g., 1 mg/mL) and incubate for 3 hours.
-
Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the extract at 570 nm.
-
-
Data Interpretation: A test material is classified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.[7]
Potential Signaling Pathways and Mechanisms of Cytotoxicity
While specific data for this compound is lacking, studies on other nitrophenols suggest potential mechanisms of cytotoxicity that could be investigated.
-
Oxidative Stress: Aromatic amines can induce the production of reactive oxygen species (ROS), leading to cellular damage.[13]
-
Apoptosis: Exposure to nitrophenols has been shown to induce apoptosis (programmed cell death) in various cell types.[14][15] This can be triggered by mitochondrial dysfunction.
-
Mitochondrial Dysfunction: Nitrophenols can disrupt the mitochondrial membrane potential, leading to a collapse in cellular energy production and the initiation of apoptotic pathways.[14]
Further investigations could include assays for ROS production, caspase activation (hallmarks of apoptosis), and changes in mitochondrial membrane potential.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathway of Nitrophenol-Induced Cytotoxicity
Caption: Postulated signaling pathway for nitrophenol cytotoxicity.
Conclusion
This technical guide provides a robust framework for the in vitro cytotoxicity screening of this compound. By employing a combination of cell viability assays and a reconstructed human epidermis model, researchers can obtain valuable data on the cytotoxic potential and skin irritation risk of this cosmetic ingredient. While direct experimental data for this specific compound is limited, the provided protocols and insights from related nitrophenols offer a solid foundation for its safety assessment. Further research is warranted to generate specific IC50 values and elucidate the precise molecular mechanisms underlying any observed cytotoxicity.
References
- 1. youtube.com [youtube.com]
- 2. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. qualitybiological.com [qualitybiological.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. kozmetikanalizleri.nano-lab.com.tr [kozmetikanalizleri.nano-lab.com.tr]
- 8. Skin Irritation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. microchemlab.com [microchemlab.com]
- 10. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 12. MTT (Assay protocol [protocols.io]
- 13. Risk of Carcinogenicity Associated with Synthetic Hair Dyeing Formulations: A Biochemical View on Action Mechanisms, Genetic Variation and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-((2-Hydroxyethyl)amino)-3-nitrophenol" discovery and history of use in cosmetics
A Comprehensive Overview of its Discovery, History, and Application in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a key ingredient in the formulation of cosmetic hair dye products. The document covers the compound's chemical identity, its history of use in the cosmetics industry, regulatory evaluation, and a summary of critical safety and toxicological data. Detailed descriptions of experimental protocols used in its safety assessment are provided, along with quantitative data presented in structured tables. Furthermore, this guide includes visualizations of the chemical synthesis process and the safety assessment workflow, rendered in the DOT language, to facilitate a deeper understanding for scientific and research professionals.
Introduction and Chemical Identity
This compound, also known by its INCI name 3-Nitro-p-hydroxyethylaminophenol, is a substituted aromatic amine belonging to the chemical class of nitrophenols.[1][2] It functions as a direct, non-oxidative hair dye, imparting color directly to the hair shaft. It is also used as a toner in oxidative (permanent) hair dye systems.[1][3] The compound appears as a greenish-brown powder.[4]
Its primary role in hair coloring formulations is to provide specific reddish-brown to brown shades, depending on the formulation's pH and the presence of other dyes. As a direct dye, it does not require an oxidative agent like hydrogen peroxide to develop color, although it is stable and used in such systems.[1][2]
History of Use and Regulatory Evaluation
The use of this compound in cosmetics has a modern history, rooted in the ongoing research by the cosmetics industry to develop safer and more effective hair dyeing agents.[5] While a precise date of discovery is not documented in publicly available literature, its formal evaluation for cosmetic use in Europe began in the early 1990s.
The first submission for a safety assessment of the compound (then referred to as 3-Nitro-p-hydroxyethylaminophenol) was made to the Scientific Committee on Cosmetology (SCC), a precursor to the current Scientific Committee on Consumer Safety (SCCS), in March 1992 by the European Cosmetics Toiletry and Perfumery Association (COLIPA).[4] This indicates that the ingredient was in use or being actively developed for commercial use prior to this date.
Subsequent evaluations by European scientific committees and the US-based Cosmetic Ingredient Review (CIR) Expert Panel have established specific concentration limits for its safe use in hair dye products.[1]
-
European Union: The Scientific Committee on Consumer Products (SCCP), in its 2006 opinion, concluded that the substance is safe when used as an oxidative hair dye at a maximum concentration of 3.0% in the finished product (after mixing with hydrogen peroxide), or as an ingredient in semi-permanent products at a maximum concentration of 1.85%.
-
United States: The CIR Expert Panel reviewed the safety of several amino nitrophenols and found them safe for use as hair dye ingredients in the practices of use and concentration at the time of their review.[1][3]
These regulatory assessments have shaped the permissible use of this ingredient, ensuring consumer safety while leveraging its effective hair coloring properties.
Physicochemical and Toxicological Data Summary
Comprehensive toxicological testing has been conducted to establish the safety profile of this compound. The following tables summarize key quantitative data from various studies cited in regulatory reports.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| INCI Name | 3-Nitro-p-hydroxyethylaminophenol | [4] |
| CAS Number | 65235-31-6 | [4] |
| EINECS Number | 265-648-0 | [4] |
| Molecular Formula | C₈H₁₀N₂O₄ | [4] |
| Molecular Weight | 198.18 g/mol | [4] |
| Appearance | Greenish-brown powder | [4] |
| Water Solubility | 1.06 ± 0.07 g/L (at 20°C) | [4] |
| Partition Coefficient (Log Pₒᵥ) | 0.60 (at 23°C) | [4] |
| Melting Point | 133°C - 139°C | [4] |
Table 2: Summary of Toxicological Data
| Endpoint | Result | Reference |
| Acute Oral Toxicity (Rat, LD₅₀) | >2000 mg/kg bw | |
| Dermal Absorption (Oxidative use) | 2.5 µg/cm² | |
| Dermal Absorption (Semi-permanent use) | 0.45 µg/cm² | |
| Skin Irritation (Rabbit) | Not an irritant | |
| Eye Irritation (Rabbit) | Slight irritant | |
| Skin Sensitization (Mouse, LLNA) | Extreme sensitizer (EC3 = 0.07%) | |
| Sub-chronic Oral Toxicity (Rat, 90-day) | NOAEL = 40 mg/kg bw/day |
Experimental Protocols
The safety of this compound was established through a battery of toxicological tests, generally following internationally recognized guidelines (e.g., OECD Test Guidelines).
Skin Irritation Protocol (Rabbit)
This study was conducted to assess the potential of the substance to cause skin irritation.
-
Test System: New Zealand White rabbits (n=6, male).
-
Methodology: 0.5 mL of the test substance at a 4% concentration was applied to the shaved flanks of each rabbit. The application site was covered with a semi-occlusive dressing for a period of 4 hours. Observations for skin reactions (erythema and edema) were made at approximately 1, 24, 48, and 72 hours after patch removal.[4] Due to staining from the dye, which could mask erythema, skin biopsies were performed 24 and 72 hours post-application for microscopic examination.[4]
-
Results: No microscopic signs of skin irritation were observed. The substance was concluded to be non-irritating to the skin.[4]
Skin Sensitization Protocol (Mouse Local Lymph Node Assay - LLNA)
This assay is the preferred method for identifying chemicals with the potential to cause skin sensitization.
-
Test System: Female CBA/J mice (4 animals per group).
-
Guideline: The study was conducted according to OECD TG 429.
-
Methodology: The test substance was applied to the dorsal surface of both ear lobes once daily for three consecutive days. Test concentrations of 0.03, 0.09, 0.28, 0.83, and 2.5% in a suitable vehicle were used. On day 6, a radioactive tracer (³H-methyl thymidine) is injected intravenously, and the animals are sacrificed a few hours later. The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by quantifying the incorporation of the tracer. The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group.
-
Results: The substance produced Stimulation Indices (SI) of 2.18, 3.54, 6.36, 7.61, and 11.22 at the respective concentrations. An SI value ≥ 3 is considered a positive result. The substance was concluded to be an extreme skin sensitizer.
Dermal Absorption Protocol (In Vitro)
This experiment measures the amount of a substance that can penetrate the skin.
-
Test System: Excised pig skin mounted in Franz diffusion cells.
-
Methodology: The test substance is applied to the surface of the stratum corneum. The receptor fluid in the lower chamber, which is in contact with the dermis, is sampled at various time points. The amount of substance that has penetrated the skin and entered the receptor fluid is quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[6] At the end of the experiment, the skin is washed, and the amount of substance remaining on the surface, within the stratum corneum, and in the deeper skin layers (epidermis/dermis) is also determined.
-
Results: Dermal absorption was found to be 2.5 µg/cm² under oxidative conditions and 0.45 µg/cm² under semi-permanent conditions.
Visualizations: Synthesis and Safety Workflow
Generalized Synthesis Workflow
The synthesis of nitrophenol derivatives for hair dyes often involves the nitration of a phenol precursor followed by the introduction of an amino group. Patents for related compounds describe a multi-step process.[7][8][9] The following diagram illustrates a generalized workflow for the synthesis of this compound.
Cosmetic Ingredient Safety Assessment Workflow
The process of evaluating the safety of a cosmetic ingredient like this compound is a structured, multi-stage process undertaken by regulatory bodies such as the SCCS.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Final report on the safety assessment of amino nitrophenols as used in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. deascal.com [deascal.com]
- 6. mdpi.com [mdpi.com]
- 7. EP0226973B1 - 4-bis(2'-hydroxyethyl)amino-1-(3'-hydroxypropyl)amino-2-nitro-benzene, process for its preparation and means for dyeing hair - Google Patents [patents.google.com]
- 8. GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google Patents [patents.google.com]
- 9. WO2007122579A2 - Process for the preparation of 4-hydroxyalkylamino-2-nitro-anisoles - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Quantification of 4-((2-Hydroxyethyl)amino)-3-nitrophenol in Hair Dyes by HPLC-UV
Introduction
4-((2-Hydroxyethyl)amino)-3-nitrophenol is a dye used in oxidative and semi-permanent hair coloring products. Regulatory bodies worldwide have set maximum concentration limits for this ingredient in cosmetic products to ensure consumer safety. Therefore, a reliable and accurate analytical method for the quantification of this compound in hair dye formulations is crucial for quality control and regulatory compliance. This application note provides a detailed protocol for the determination of this compound in hair dye matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is based on established analytical procedures for similar compounds found in hair dyes.[1][2][3]
Principle
The method involves the extraction of this compound from the hair dye matrix, followed by separation and quantification using a reverse-phase HPLC system equipped with a UV detector. The separation is achieved on a C18 column with an isocratic mobile phase, and the concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared from standard solutions of known concentrations.
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Acetic acid (glacial, analytical grade), Sodium acetate (analytical grade)
-
Hair Dye Samples: Commercial hair dye products for analysis.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
Analytical balance
-
Ultrasonic bath
-
pH meter
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Volumetric flasks and pipettes
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Preparation of Mobile Phase
-
Mobile Phase: Prepare a solution of 0.05 M acetic buffer (pH 5.9) and acetonitrile in a ratio of 80:20 (v/v).[1] To prepare the acetic buffer, dissolve the appropriate amount of sodium acetate in deionized water, adjust the pH to 5.9 with glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Sample Preparation
-
Accurately weigh approximately 0.5 g of the hair dye sample into a 50 mL centrifuge tube.[3]
-
Add 20 mL of a 70% ethanol in a sodium bisulfite aqueous solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the sample in an ultrasonic bath for 15 minutes to facilitate the extraction of the dye.[3]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.05 M Acetic Buffer (pH 5.9) : Acetonitrile (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | Approximately 280 nm (Note: The optimal wavelength should be experimentally determined by measuring the UV spectrum of a standard solution of this compound) |
| Run Time | Approximately 15 minutes |
Method Validation Parameters
The following tables summarize the typical performance characteristics of this method, based on data from the analysis of structurally similar compounds like 4-amino-3-nitrophenol.[1] These values should be verified through an in-house validation study.
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1] |
Table 2: Precision
| Concentration Level | Repeatability (RSD%) (n=6) | Intermediate Precision (RSD%) (n=6, 3 days) |
| Low QC (3.68 µg/mL) | < 2% (e.g., 0.59%)[1] | < 3% |
| Mid QC (14.70 µg/mL) | < 2% (e.g., 1.92%)[1] | < 3% |
| High QC (18.38 µg/mL) | < 2% (e.g., 0.68%)[1] | < 3% |
Table 3: Accuracy (Recovery)
| Spiked Concentration | Recovery (%) |
| Low QC (3.68 µg/mL) | 98 - 102% (e.g., 100.17-100.91%)[1] |
| Mid QC (14.70 µg/mL) | 98 - 102% (e.g., 99.06-100.39%)[1] |
| High QC (18.38 µg/mL) | 98 - 102% (e.g., 100.38-101.05%)[1] |
Table 4: Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.07%[1] |
Data Analysis
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the hair dye product should be calculated considering the initial sample weight and any dilution factors.
Workflow Diagram
Caption: Workflow for the quantification of this compound in hair dyes by HPLC-UV.
Conclusion
The HPLC-UV method described in this application note is suitable for the routine quality control analysis of this compound in hair dye products. The method is straightforward, reproducible, and provides accurate and precise results. It is recommended to perform a full method validation in accordance with the respective laboratory's standard operating procedures and relevant regulatory guidelines before its implementation for routine analysis.
References
- 1. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition | MDPI [mdpi.com]
- 3. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol in Cosmetic Formulations by LC-MS/MS
Introduction
4-((2-Hydroxyethyl)amino)-3-nitrophenol is a chemical compound frequently used as a dye in permanent and semi-permanent hair coloring products.[1][2] Due to its potential for skin sensitization and other health concerns, regulatory bodies in various regions, including the European Union, have established maximum permissible concentration limits for this substance in cosmetic formulations.[1] Consequently, the development of sensitive and selective analytical methods for the accurate quantification of this compound in cosmetic matrices is of paramount importance for ensuring product safety and regulatory compliance.
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in various cosmetic formulations, such as hair dyes. The described protocol offers high sensitivity and specificity, making it suitable for quality control and research applications in the cosmetics industry.
Experimental Protocol
Sample Preparation
The following protocol outlines the extraction of this compound from a cosmetic matrix (e.g., hair dye formulation).
Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (resistivity ≥ 18 MΩ·cm)
-
0.22 µm PTFE syringe filters
-
20 mL volumetric flasks
-
Ultrasonicator
Procedure:
-
Accurately weigh approximately 1 g of the well-mixed cosmetic sample into a 20-mL volumetric flask.[3][4]
-
Add 15 mL of methanol to the flask.[4]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[3][4]
-
Allow the solution to cool to room temperature.
-
Add methanol to the flask to reach the 20 mL mark.[4]
-
Mix the solution thoroughly.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[3]
Standard Solution Preparation
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with an appropriate solvent (e.g., 50% methanol in water) to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 1.7 µm, 2.1 mm i.d. × 100 mm (or equivalent)[3] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile/Methanol (80:20, v/v)[5] |
| Flow Rate | 0.3 mL/min[3][5] |
| Injection Volume | 2 µL[5] |
| Column Temperature | 40 °C[5] |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 2.85 kV[3] |
| Ion Source Temperature | 150 °C[3] |
| Desolvation Temperature | 500 °C[3][6] |
| Cone Gas Flow Rate | 30 L/hr[3] |
| Desolvation Gas Flow Rate | 650 L/hr[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Gradient Elution Program:
A typical gradient elution program is outlined below. This may require optimization based on the specific column and instrumentation used.
Table 2: Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 98 | 2 |
| 1.0 | 98 | 2 |
| 3.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 98 | 2 |
| 8.0 | 98 | 2 |
Data Presentation
The following table summarizes the key quantitative parameters for the analysis of this compound.
Table 3: Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 199.1 | 153.1 | 100 | 30 | 15 |
| Internal Standard (optional) | TBD | TBD | 100 | TBD | TBD |
Note: The MRM transitions, cone voltage, and collision energy should be optimized for the specific instrument used.
Method Validation
A full method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be > 0.99.
-
Accuracy and Precision: The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within 85-115%, and the precision (relative standard deviation, RSD) should be < 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Matrix Effects: The effect of the cosmetic matrix on the ionization of the analyte should be assessed.
-
Recovery: The extraction efficiency of the sample preparation method should be determined.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the major steps in the sample preparation and analysis workflow.
LC-MS/MS Analysis Logical Diagram
Caption: A logical diagram showing the path of the analyte through the LC-MS/MS system.
References
Application Note and Protocol: A Two-Step Synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol from p-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a valuable intermediate in the manufacturing of various dyes, drugs, and pharmaceutical compounds.[1][2] The synthesis commences from the readily available starting material, p-aminophenol, and proceeds through a two-step reaction sequence involving nitration followed by N-alkylation.
Synthesis Overview
The synthesis is divided into two primary stages:
-
Step 1: Synthesis of 4-Amino-3-nitrophenol. This intermediate is prepared from p-aminophenol through a three-reaction process of acetylation, nitration, and subsequent hydrolysis.[3]
-
Step 2: Synthesis of this compound. The target compound is synthesized by the N-alkylation of 4-amino-3-nitrophenol with 2-chloroethanol.
A schematic of the overall synthetic workflow is presented below.
Figure 1: A diagram illustrating the two-step synthesis of this compound from p-aminophenol.
Experimental Protocols
2.1. Step 1: Synthesis of 4-Amino-3-nitrophenol
This procedure is adapted from a patented method and involves three key reactions.[3]
2.1.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| p-Aminophenol | 109.13 | 0.2 | 21.8 g |
| Acetic Anhydride | 102.09 | 0.4 - 0.6 | 40.8 - 61.2 mL |
| Nitric Acid (98%) | 63.01 | 1.0 - 1.4 | ~70 - 98 mL |
| Nitric Acid (65%) | 63.01 | 0.4 - 0.6 | ~40 - 60 mL |
| Sodium Hydroxide | 40.00 | Variable | As needed |
| Hydrochloric Acid | 36.46 | Variable | As needed |
2.1.2. Protocol
-
Acetylation: In a suitable reactor, combine p-aminophenol (0.2 mol) with acetic anhydride (0.4-0.6 mol). The acetic anhydride serves as both the acetylating agent and the solvent.
-
Nitration: To the acetylation reaction mixture, carefully add 98% nitric acid (1.0-1.4 mol) while maintaining temperature control. After one hour, add 65% nitric acid (0.4-0.6 mol) and continue the reaction for another 1.5 hours to yield 4-acetoxy-2-acetamido nitrobenzene.
-
Hydrolysis: The crude 4-acetoxy-2-acetamido nitrobenzene is then subjected to hydrolysis using a sodium hydroxide solution. The reaction temperature is maintained between 50-100°C.
-
Isolation: After the hydrolysis is complete, cool the reaction mixture and adjust the pH to 3-4 with hydrochloric acid to precipitate the product.
-
Purification: Filter the resulting red-brown solid, wash with water, and dry to obtain 4-amino-3-nitrophenol.
2.2. Step 2: Synthesis of this compound
This N-alkylation step is based on analogous reactions described in the literature.[4]
2.2.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| 4-Amino-3-nitrophenol | 154.12 | 0.1 | 15.4 g |
| 2-Chloroethanol | 80.51 | 0.1 - 0.12 | 8.05 - 9.66 g |
| Sodium Hydroxide | 40.00 | Variable | As needed |
| Ethanol | 46.07 | - | As solvent |
| Hydrochloric Acid | 36.46 | Variable | As needed |
2.2.2. Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-nitrophenol (0.1 mol) in ethanol.
-
Addition of Base: Add a solution of sodium hydroxide to the flask.
-
N-Alkylation: Add 2-chloroethanol (0.1-0.12 mol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with hydrochloric acid to a pH of approximately 6-7.
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as water, ethanol, or ethyl acetate to yield this compound as a crystalline solid.[4]
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
3.1. Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molar Mass | 198.18 g/mol |
| Appearance | Yellow to orange or dark red crystalline solid |
| Melting Point | 142-146 °C |
| Solubility | Soluble in water and ethanol |
(Note: Physical properties such as melting point can vary slightly based on purity.)[1][5]
3.2. Analytical Techniques
-
Melting Point: To assess the purity of the synthesized compound.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Chromatography (HPLC, TLC): To assess purity and monitor reaction progress.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Avoid inhalation of dust and contact with skin. In case of accidental contact, rinse immediately with plenty of water and seek medical attention if necessary.[1]
-
Store all chemicals in a cool, dry, and dark place, away from incompatible materials.[1][6]
References
- 1. chembk.com [chembk.com]
- 2. This compound (65235-31-6) at Nordmann - nordmann.global [nordmann.global]
- 3. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 4. GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. 4-[(2-Hydroxyethyl)amino]-3-nitrophenol - Lead Sciences [lead-sciences.com]
Application Notes and Protocols: 4-((2-Hydroxyethyl)amino)-3-nitrophenol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-((2-Hydroxyethyl)amino)-3-nitrophenol as a key intermediate in the synthesis of pharmaceutical active ingredients (APIs). While its primary documented use is in the dye industry, its chemical structure lends itself to the synthesis of various pharmaceutically relevant scaffolds. This document outlines a representative synthetic application, detailed experimental protocols, and the biological context of the potential therapeutic agents.
Introduction
This compound, with CAS number 65235-31-6, is an aromatic compound featuring a phenol, a secondary amine with a hydroxyethyl substituent, and a nitro group.[1][2][3][4] This unique combination of functional groups makes it a versatile starting material for multi-step organic synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the amino and hydroxyl groups provide reactive sites for building more complex molecular architectures.
While direct synthesis of a named pharmaceutical from this specific intermediate is not extensively documented in publicly available literature, its structural similarity to precursors used in the synthesis of β2-adrenergic receptor agonists suggests a strong potential for its use in this area.[5][6][7] This document will therefore focus on a representative, plausible application in the synthesis of a novel phenylethanolamine derivative, a class of compounds known for their β2-adrenergic agonist activity.
Representative Synthetic Application: Synthesis of a Novel β2-Adrenergic Receptor Agonist
The following section details a hypothetical, yet chemically sound, multi-step synthesis of a potential β2-adrenergic receptor agonist starting from this compound. This proposed pathway is based on established synthetic methodologies for analogous compounds.
Overall Synthetic Scheme:
The proposed synthesis involves a three-step process:
-
Protection of the phenolic hydroxyl group: To prevent side reactions in subsequent steps.
-
Epoxidation: Introduction of an epoxide ring, a key pharmacophore element in many β2-agonists.
-
Ring-opening of the epoxide with a suitable amine: To introduce the side chain responsible for receptor binding and selectivity.
-
Reduction of the nitro group and deprotection: To yield the final active compound.
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key quantitative data for the proposed synthetic pathway.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl Protection | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 6 | 95 | >98 |
| 2 | Epoxidation | Epichlorohydrin, NaOH | Ethanol/Water | 50 | 4 | 85 | >97 |
| 3 | Epoxide Ring Opening | tert-Butylamine | Methanol | Reflux | 8 | 90 | >98 |
| 4 | Reduction & Deprotection | H₂, Pd/C | Ethanol | 25 | 12 | 88 | >99 |
Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-4-((2-hydroxyethyl)amino)-3-nitrobenzene (Intermediate 1)
Methodology:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude product.
-
Purify the crude product by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield Intermediate 1 as a yellow solid.
Step 2: Synthesis of 2-((4-(benzyloxy)-3-nitrophenyl)amino)ethyl 2-oxiran-2-yl)methyl) ether (Intermediate 2)
Methodology:
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of ethanol and water.
-
Add epichlorohydrin (1.5 eq) to the solution.
-
Add a solution of sodium hydroxide (1.2 eq) dropwise at a temperature maintained below 50°C.
-
Stir the reaction mixture at 50°C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, Intermediate 2, is used in the next step without further purification.
Step 3: Synthesis of 1-(4-(benzyloxy)-3-nitrophenyl)-2-((tert-butyl)amino)ethanol (Intermediate 3)
Methodology:
-
Dissolve the crude Intermediate 2 (1.0 eq) in methanol.
-
Add tert-butylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford Intermediate 3.
Step 4: Synthesis of 4-(2-((tert-butyl)amino)-1-hydroxyethyl)-2-aminophenol (Final Product)
Methodology:
-
Dissolve Intermediate 3 (1.0 eq) in ethanol.
-
Add Palladium on carbon (10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product as a solid.
-
The product can be further purified by recrystallization.
Mandatory Visualizations
Logical Relationship: Synthetic Pathway
Caption: Synthetic route to a potential β2-adrenergic receptor agonist.
Signaling Pathway: β2-Adrenergic Receptor Activation
References
- 1. This compound (65235-31-6) at Nordmann - nordmann.global [nordmann.global]
- 2. 4-[(2-Hydroxyethyl)amino]-3-nitrophenol - Lead Sciences [lead-sciences.com]
- 3. 4-[(2-Hydroxyethyl)amino]-3-nitrophenol | C8H10N2O4 | CID 5488102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN101522631A - Derivatives of 4-(2-amino-1-hydroxyethyl)phenol as agonists of the ss2 adrenergic receptor - Google Patents [patents.google.com]
Application Notes and Protocols for Studying the Reaction Kinetics of 4-((2-Hydroxyethyl)amino)-3-nitrophenol in Oxidative Hair Dye Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-Hydroxyethyl)amino)-3-nitrophenol is a key chromophore used in both semi-permanent and permanent oxidative hair dye formulations. In oxidative systems, it can act as a coupler, reacting with a primary intermediate (developer) in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger, stable color molecules within the hair shaft. Understanding the reaction kinetics of this compound is crucial for predicting color formation, ensuring product stability, and assessing the safety profile of hair dye formulations. These application notes provide a detailed overview of the reaction kinetics and standardized protocols for their investigation.
Reaction Kinetics Overview
The oxidation of aminophenol derivatives in the presence of hydrogen peroxide generally follows complex kinetics, which can be influenced by pH, temperature, and the presence of other reactants such as couplers and developers. While specific kinetic data for this compound is not extensively published, studies on analogous compounds like 2-aminophenol and 4-nitrophenol provide valuable insights. The oxidation of 2-aminophenol, for instance, has been shown to follow first-order kinetics with respect to the aminophenol concentration.[1] Similarly, the degradation of other dyes in the presence of an excess of an oxidizing agent is often modeled using pseudo-first-order kinetics.[2][3][4]
The overall reaction can be summarized as:
Dye + Oxidant → Products
The rate law is generally expressed as:
Rate = k[Dye]^m[Oxidant]^n
where:
-
k is the rate constant
-
[Dye] is the concentration of this compound
-
[Oxidant] is the concentration of hydrogen peroxide
-
m and n are the reaction orders with respect to the dye and oxidant, respectively.
In typical hair dyeing conditions, the concentration of the oxidizing agent (hydrogen peroxide) is in large excess compared to the dye concentration. This allows for the simplification of the rate law to a pseudo-first-order model, where the concentration of the oxidant is considered constant.
Rate = k_obs[Dye]^m
where k_obs = k[Oxidant]^n.
Data Presentation: Representative Kinetic Data
The following tables summarize representative kinetic data for analogous aminophenol and nitrophenol compounds, which can be used as a baseline for studying this compound.
Table 1: Representative Reaction Orders for Analogous Compounds
| Compound | Reactant | Reaction Order | Conditions | Reference |
| 2-Aminophenol | 2-Aminophenol | First-order | Aqueous alkaline medium | [1] |
| 2-Aminophenol | Hexacyanoferrate(III) (Oxidant) | First-order | Aqueous alkaline medium | [1] |
| 4-Nitrophenol | 4-Nitrophenol | Second-order | Homogeneous Fenton oxidation | [5] |
| Direct Dyes | Dye | First-order | H₂O₂ oxidation, catalyzed | |
| Direct Dyes | H₂O₂ | Zero-order | H₂O₂ oxidation, catalyzed |
Table 2: Representative Rate Constants for Analogous Compounds
| Compound | Rate Constant (k) | Conditions | Reference |
| 2-Aminophenol | k_obs = 11.7 x 10⁻⁵ min⁻¹ | pH 9, 25 °C | [1] |
| 4-Nitrophenol | 0.0037 L mg⁻¹ min⁻¹ | pH 3, H₂O₂/Fe²⁺ | [5] |
| 4-Nitrophenol Reduction | k_app = 0.0006 s⁻¹ | pH 10, Pd nanoparticles | [6] |
Table 3: Activation Parameters for the Oxidation of 2-Aminophenol
| Parameter | Value | Unit |
| Activation Energy (Ea) | 8.24 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 7.63 | kcal/mol |
| Entropy of Activation (ΔS‡) | -31.5 | e.u. |
| Gibbs Free Energy of Activation (ΔG‡) | 17.2 | kcal/mol |
| Data from a study on the oxidation of 2-aminophenol, which can serve as an estimate for related compounds.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Analysis of Reaction Kinetics
This protocol outlines a method to determine the pseudo-first-order rate constant for the oxidation of this compound using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Phosphate buffer (pH 7-10)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Thermostatted water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare a stock solution of hydrogen peroxide. The concentration should be significantly higher (at least 10-fold) than the dye concentration to ensure pseudo-first-order conditions.
-
-
Determination of λ_max:
-
Record the UV-Vis spectrum of a dilute solution of this compound to determine the wavelength of maximum absorbance (λ_max).
-
-
Kinetic Run:
-
Equilibrate the dye solution and the hydrogen peroxide solution to the desired reaction temperature in a water bath.
-
In a quartz cuvette, mix the dye solution with the hydrogen peroxide solution to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at λ_max at regular time intervals.
-
-
Data Analysis:
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
The slope of the resulting straight line will be equal to -k_obs.
-
The half-life (t₁/₂) of the reaction can be calculated using the equation: t₁/₂ = 0.693 / k_obs.[7]
-
Protocol 2: HPLC-UV Method for Kinetic Analysis
This protocol provides a more robust method for monitoring the concentration of this compound and the formation of reaction products over time using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Developer (e.g., p-phenylenediamine)
-
Coupler (if different from the title compound)
-
Alkalizing agent (e.g., ammonia or monoethanolamine)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile and phosphate buffer)
-
Quenching agent (e.g., sodium sulfite)
Procedure:
-
Reaction Setup:
-
Prepare a hair dye formulation containing this compound, a developer, and an alkalizing agent in a suitable base.
-
Initiate the reaction by adding a controlled amount of hydrogen peroxide.
-
-
Sampling and Quenching:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of a quenching agent like sodium sulfite to stop the oxidation process.
-
-
HPLC Analysis:
-
Data Analysis:
-
Create calibration curves for this compound and other key reactants and products.
-
Quantify the concentration of each component at different time points.
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.
-
Visualizations
Caption: Oxidative hair dye reaction pathway.
Caption: Workflow for kinetic analysis.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process [eeer.org]
- 6. Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dmu.dk [dmu.dk]
- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 10. journals.ust.edu [journals.ust.edu]
- 11. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dermal Absorption Study of 4-((2-Hydroxyethyl)amino)-3-nitrophenol Using Franz Diffusion Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for conducting an in vitro dermal absorption study of the hair dye ingredient 4-((2-Hydroxyethyl)amino)-3-nitrophenol, also known as HC Red No. 7, using Franz diffusion cells. This methodology is critical for assessing the safety and systemic exposure of this cosmetic ingredient. The protocol is designed in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and reproducibility.
This compound is used as a direct hair colorant in semi-permanent hair dye formulations.[1] Understanding its penetration through the skin is essential for risk assessment. In vitro studies with Franz diffusion cells using human or animal skin are the gold standard for evaluating the percutaneous absorption of cosmetic ingredients.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data from a dermal absorption study of HC Red No. 7.
| Parameter | Value | Reference |
| Test Substance | This compound (HC Red No. 7) | [3] |
| Application Concentration | 1.0% in a semi-permanent hair dye formulation | [1][4] |
| Skin Type | Human dermatomed skin | [1][5] |
| Exposure Duration | 30 minutes, followed by rinsing | [4] |
| Diffusion Period | 24 hours | [4] |
| Total Dermal Absorption | 0.10 ± 0.07% of the applied dose | [4][5] |
| Absorbed Amount | 0.178 ± 0.124 µg/cm² | [4] |
Note: The total dermal absorption includes the amount of substance found in the epidermis, dermis, and the receptor fluid.
Experimental Workflow
The following diagram illustrates the key stages of the dermal absorption study using Franz diffusion cells.
Caption: Experimental workflow for the dermal absorption study.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for conducting a dermal absorption study of this compound using Franz diffusion cells.
Materials and Reagents
-
Test Substance: this compound (HC Red No. 7), purity >98%
-
Skin Membrane: Cryopreserved human dermatomed skin from a qualified supplier.
-
Franz Diffusion Cells: Vertical, static diffusion cells with a known diffusion area (e.g., 1.0 cm²).
-
Receptor Fluid: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 6% PEG-20 oleyl ether) to maintain sink conditions.
-
Analytical Standards: Certified reference standards of this compound.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Other Reagents: Formic acid, ammonium formate (for LC-MS/MS).
Skin Membrane Preparation
-
Thaw the cryopreserved human skin in warm water (approximately 37°C) for 5-10 minutes.
-
Carefully inspect the skin for any imperfections (e.g., holes, scratches) and discard any damaged sections.
-
Cut the skin into discs of a suitable size to fit the Franz diffusion cells.
-
Mount the skin discs between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Ensure a leak-proof seal between the chambers.
Franz Diffusion Cell Setup
-
Fill the receptor chamber of each Franz cell with a known volume of pre-warmed (32 ± 1°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and place the cells in a stirring dry block heater or a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.
-
Allow the system to equilibrate for at least 30 minutes before applying the test substance.
Test Formulation and Application
-
Prepare a 1.0% (w/w) formulation of this compound in a representative semi-permanent hair dye base.
-
Apply a finite dose of the formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.
Exposure and Diffusion
-
Leave the formulation in contact with the skin for 30 minutes to simulate typical hair dye use conditions.
-
After the 30-minute exposure period, wash the skin surface twice with a mild cleansing solution to remove any unabsorbed formulation.
-
Collect the washings for mass balance analysis.
-
Continue the diffusion study for a total of 24 hours.
Sampling
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot of the receptor fluid from the sampling arm of each Franz cell.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.
Mass Balance and Sample Processing
At the end of the 24-hour study:
-
Dismantle the Franz cells.
-
Collect any remaining substance on the skin surface with a cotton swab.
-
Separate the stratum corneum from the epidermis and dermis using tape stripping (e.g., 15-20 strips).
-
Separate the epidermis from the dermis by heat treatment or enzymatic digestion.
-
Extract the test substance from the stratum corneum tapes, epidermis, and dermis using a suitable solvent (e.g., methanol).
-
Analyze the receptor fluid samples, skin extracts, and washings to determine the concentration of this compound.
Analytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the sensitive and selective quantification of this compound in the various matrices.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
Note: The specific MRM transitions and other mass spectrometer parameters should be optimized for the specific instrument and compound.
Data Analysis and Interpretation
-
Calculate the amount of this compound in each compartment (receptor fluid, epidermis, dermis, stratum corneum, and washings) at each time point.
-
Determine the cumulative amount permeated into the receptor fluid over time.
-
Calculate the total dermal absorption as the sum of the amounts in the receptor fluid, epidermis, and dermis.
-
Express the results as a percentage of the applied dose and as the amount per unit area (µg/cm²).
-
Assess the mass balance to ensure the recovery of the applied dose is within an acceptable range (typically 85-115%).
Logical Relationship of Experimental Components
The following diagram illustrates the logical flow and interdependencies of the key components in the dermal absorption study.
Caption: Interrelationship of key experimental components.
References
Application Notes and Protocols for the Use of 4-((2-Hydroxyethyl)amino)-3-nitrophenol as a Building Block for Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((2-Hydroxyethyl)amino)-3-nitrophenol is a versatile aromatic compound that serves as a valuable building block in the synthesis of a diverse range of novel organic compounds.[1] Its unique structure, featuring a reactive phenol group, a secondary amine, a nitro group, and a hydroxyethyl chain, allows for a variety of chemical transformations, making it an attractive starting material for the development of new dyes, pharmaceuticals, and other functional molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of bioactive compounds, particularly focusing on the generation of novel azo dyes with potential antimicrobial and anticancer activities.
Key Applications
The primary application of this compound lies in its role as a coupling component in the synthesis of azo dyes. Azo compounds, characterized by the -N=N- functional group, are a significant class of chemical compounds with wide-ranging applications, including in the textile industry and as biologically active agents. The presence of the nitro and hydroxyl groups on the phenyl ring of this compound influences the electronic properties and the color of the resulting azo dyes, while the hydroxyethyl group can be further functionalized to modulate solubility and biological activity.
Furthermore, the amino and phenol moieties of this building block can participate in various cyclization reactions to form novel heterocyclic compounds, which are a cornerstone of medicinal chemistry.
Synthesis of Novel Bioactive Azo Dyes
A prominent application of this compound is in the synthesis of azo dyes with potential therapeutic applications. The general strategy involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with this compound.
Experimental Workflow for Azo Dye Synthesis and Evaluation
Workflow for the synthesis and biological evaluation of azo dyes.
Protocol 1: Synthesis of a Novel Azo Dye
This protocol describes a general method for the synthesis of an azo dye using this compound as the coupling component.
Materials:
-
Primary aromatic amine (e.g., p-toluidine)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
-
Distilled water
-
Magnetic stirrer and hotplate
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Diazotization of the Primary Aromatic Amine: a. Dissolve the primary aromatic amine (e.g., 0.01 mol of p-toluidine) in a mixture of concentrated HCl (3 mL) and water (10 mL) in a beaker. b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 5 mL of water) dropwise to the amine solution, ensuring the temperature remains below 5°C. d. Continue stirring for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Preparation of the Coupling Solution: a. Dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (10%, 10 mL) in a separate beaker. b. Cool this solution to 0-5°C in an ice bath.
-
Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. b. Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
Isolation and Purification: a. Filter the precipitated azo dye using vacuum filtration and wash with cold water until the filtrate is neutral. b. Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product. c. Dry the purified azo dye in a desiccator.
Biological Activity Evaluation
Novel compounds synthesized from this compound can be screened for various biological activities. Below are protocols for assessing antimicrobial and anticancer potential.
Protocol 2: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized azo dye
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic discs (positive control)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: a. Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: a. Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of the agar plate evenly in three directions.
-
Application of Discs: a. Dissolve the synthesized azo dye in a suitable solvent to a known concentration (e.g., 1 mg/mL). b. Impregnate sterile filter paper discs with a specific volume of the compound solution (e.g., 20 µL). c. Allow the solvent to evaporate completely. d. Place the impregnated discs, along with a standard antibiotic disc (positive control) and a solvent-only disc (negative control), onto the surface of the inoculated agar plates.
-
Incubation: a. Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Data Analysis: a. Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Antimicrobial Data
The following table presents hypothetical data for a novel azo dye synthesized from this compound, illustrating how to structure the results.
| Compound | Test Microorganism | Zone of Inhibition (mm) |
| Novel Azo Dye | Staphylococcus aureus | 18 |
| Escherichia coli | 14 | |
| Candida albicans | 16 | |
| Positive Control | Ampicillin (10 µg) | 25 |
| Negative Control | DMSO | 0 |
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized azo dye
-
Test microorganisms
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Serial Dilution: a. Prepare a stock solution of the synthesized azo dye in a suitable solvent. b. Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Inoculation: a. Add a standardized inoculum of the test microorganism to each well. b. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: a. Incubate the plate under the same conditions as the disc diffusion assay.
-
Data Analysis: a. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
Materials:
-
Synthesized azo dye
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Normal cell line (e.g., HEK293)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare various concentrations of the synthesized azo dye in the cell culture medium. b. Replace the old medium with the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known anticancer drug, e.g., doxorubicin). d. Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for another 4 hours. b. Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration compared to the vehicle control. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Anticancer Data
The following table presents hypothetical IC₅₀ values for a novel compound derived from this compound.
| Compound | Cell Line | IC₅₀ (µM) |
| Novel Compound X | MCF-7 (Breast Cancer) | 15.2 |
| HepG2 (Liver Cancer) | 22.5 | |
| HEK293 (Normal) | > 100 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.8 |
| HepG2 (Liver Cancer) | 2.5 |
Signaling Pathway Visualization
While specific signaling pathways for novel compounds derived from this compound are not yet elucidated in the public domain, a hypothetical mechanism of action for an anticancer agent could involve the induction of apoptosis.
Hypothetical Apoptosis Induction Pathway
Hypothetical signaling pathway for apoptosis induction.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel organic compounds with significant biological potential. The protocols and application notes provided herein offer a framework for researchers to explore the synthesis and evaluation of new bioactive molecules derived from this precursor. Further research into the derivatization of this compound is warranted to discover new therapeutic agents and functional materials.
References
Application Note: Electrochemical Detection of 4-((2-Hydroxyethyl)amino)-3-nitrophenol in Wastewater
Abstract
This application note provides a detailed protocol for the electrochemical detection of 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a compound used in the synthesis of dyes and pharmaceuticals, in wastewater samples.[1] Due to the limited availability of direct electrochemical studies on this specific analyte, this protocol is adapted from established methods for the detection of the structurally similar and well-researched compound, 4-nitrophenol (4-NP). The methodologies described herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals. The protocols will likely require optimization to achieve the desired sensitivity and selectivity for this compound. The electrochemical techniques of Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are detailed, along with procedures for electrode preparation and sample analysis.
Introduction
This compound is an organic compound utilized as an intermediate in various manufacturing processes, including the production of dyes and pharmaceutical agents.[1] Its potential release into wastewater streams necessitates the development of sensitive and reliable analytical methods for environmental monitoring and process control. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages such as rapid analysis, high sensitivity, cost-effectiveness, and the potential for in-situ measurements.[2]
The electrochemical activity of this compound is predicted to be primarily driven by the reduction of the nitro group (-NO2) on the aromatic ring, a characteristic it shares with 4-nitrophenol. The electrochemical reduction of 4-NP has been extensively studied and typically involves the irreversible reduction of the nitro group to a hydroxylamine group, which can be further reduced to an amine group. This principle forms the basis of the analytical protocols presented in this document.
Electrochemical Detection Principles
The electrochemical detection of nitrophenolic compounds generally relies on the reduction of the nitro group at the surface of a working electrode. By applying a potential sweep, the analyte undergoes an electrochemical reaction that generates a measurable current. The magnitude of this current is proportional to the concentration of the analyte in the sample.
Cyclic Voltammetry (CV): A foundational electrochemical technique used to investigate the redox properties of an analyte. It provides information on the reduction and oxidation potentials and the reversibility of the electrochemical reaction.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques than CV and are better suited for quantitative analysis. They employ potential pulses to enhance the faradaic current while minimizing the capacitive current, resulting in improved signal-to-noise ratios and lower detection limits.[3]
Quantitative Data Summary
The following tables summarize the performance of various modified electrodes for the electrochemical detection of 4-nitrophenol, which can serve as a benchmark for the development of a sensor for this compound.
Table 1: Performance of Modified Electrodes for 4-Nitrophenol Detection using Differential Pulse Voltammetry (DPV)
| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Supporting Electrolyte | Reference |
| Pt NPs-embedded PPy-CB@ZnO/GCE | 1.5 - 40.5 | 1.25 | Phosphate Buffer (pH 7.0) | [4] |
| O-gC3N4/SPE | 0.0033 - 0.313 | 0.075 | Not Specified | [5] |
| RGO/AuNP/GCE | 0.05 - 2.0 & 4.0 - 100 | 0.01 | Not Specified | [3] |
Table 2: Performance of Modified Electrodes for 4-Nitrophenol Detection using Other Voltammetric Techniques
| Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Supporting Electrolyte | Reference |
| Activated GCE | CV | 0.04 - 65 & 65 - 370 | 0.02 | 0.1 M PBS (pH 7.0) | [6] |
| Biomass-derived AC/GCE | LSV | up to 500 | 0.16 | 0.05 M Acetate Buffer (pH 5.0) | [7] |
| SrTiO3/Ag/rGO/SPCE | LSV | 0.1 - 1000 | 0.03 | Not Specified | [8] |
| BDD | SWV | Not Specified | 0.02 (2.8 µg/L) | Britton-Robinson Buffer (pH 6.0) | [9] |
| VMSF/p-GCE | DPV | 0.01 - 1 & 1 - 30 | Not Specified | Not Specified | [10] |
Experimental Protocols
1. Reagents and Materials
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Standard solution of this compound
-
Phosphate buffer solution (PBS) at various pH values (e.g., 0.1 M)
-
Acetate buffer solution
-
Britton-Robinson buffer
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Supporting electrolyte (e.g., H2SO4, KCl)
-
High-purity water
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Alumina slurry (0.3 and 0.05 µm) for electrode polishing
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Wastewater samples for analysis
2. Instrumentation
-
Potentiostat/Galvanostat with a three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE) or Screen-Printed Electrode (SPE)
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire or graphite rod
-
pH meter
3. Preparation of the Working Electrode
Proper preparation of the working electrode is crucial for obtaining reproducible results.
-
Polishing: Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.[10]
-
Rinsing: Rinse the electrode thoroughly with high-purity water.
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Sonication: Sonicate the electrode in a 1:1 mixture of ethanol and water for 5 minutes to remove any adsorbed particles.
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Drying: Dry the electrode under a stream of nitrogen.
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Electrochemical Activation (Optional but Recommended): In a 0.1 M PBS (pH 7.0) solution, cycle the potential between -1.5 V and +2.5 V for several scans at a scan rate of 100 mV/s.[6] This process can activate the electrode surface and improve its sensitivity.
4. Electrochemical Measurements
4.1. Cyclic Voltammetry (CV) Protocol
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Prepare a solution of the supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) in the electrochemical cell.
-
Deoxygenate the solution by purging with nitrogen gas for 10-15 minutes.
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Immerse the prepared three-electrode system into the solution.
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Record the background CV in the desired potential window (e.g., -1.0 V to 0.2 V).
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Add a known concentration of the this compound standard solution to the cell.
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Record the CV at a specific scan rate (e.g., 50 mV/s). A reduction peak corresponding to the nitro group reduction should be observed.
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Vary the scan rate to investigate the kinetics of the electrode reaction.
4.2. Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) Protocol for Quantitative Analysis
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Prepare a series of standard solutions of this compound in the supporting electrolyte.
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For each standard solution, perform the DPV or SWV measurement under optimized conditions. Typical DPV parameters might include a modulation amplitude of 50 mV, a pulse width of 50 ms, and a step potential of 5 mV.[10]
-
Record the peak current for each standard concentration.
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Construct a calibration curve by plotting the peak current versus the concentration of the analyte.
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For wastewater sample analysis, filter the sample to remove any suspended solids. The sample may require dilution to fall within the linear range of the calibration curve.
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Spike the wastewater sample with a known concentration of the standard to assess the matrix effect and calculate the recovery.
Visualizations
Caption: Experimental workflow for electrochemical detection.
Caption: Postulated electrochemical reduction pathway.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the electrochemical detection of this compound in wastewater. While the methods are based on the well-established electrochemistry of 4-nitrophenol, they offer a solid foundation for the development of a dedicated analytical procedure. Researchers are encouraged to optimize parameters such as the supporting electrolyte pH, the electrode modification material, and the voltammetric waveform to achieve the best possible performance for the target analyte. The successful implementation of this method will contribute to more efficient and cost-effective monitoring of this compound in environmental and industrial settings.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Electrochemical determination of 4-nitrophenol in environmental water samples using porous graphitic carbon nitride-coated screen-printed electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemical detection of 4-nitrophenol based on biomass derived activated carbons - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. Frontiers | Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting low yield in "4-((2-Hydroxyethyl)amino)-3-nitrophenol" synthesis
Welcome to the technical support center for the synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthetic route is the nucleophilic aromatic substitution (SNA) of 4-chloro-3-nitrophenol with ethanolamine. In this reaction, the amino group of ethanolamine displaces the chlorine atom on the aromatic ring, which is activated by the electron-withdrawing nitro group at the meta position.
Q2: What are the typical reaction conditions for this synthesis?
A2: Generally, the reaction is carried out by heating 4-chloro-3-nitrophenol with an excess of ethanolamine, either neat or in a suitable solvent such as water, ethanol, or isopropanol. The use of a base, such as sodium carbonate or an excess of ethanolamine itself, is often employed to neutralize the hydrochloric acid formed during the reaction. Reaction temperatures typically range from 80°C to 120°C, with reaction times varying from a few hours to overnight.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the 4-chloro-3-nitrophenol spot and the appearance of a new, more polar product spot indicate the progression of the reaction.
Q4: What is the expected yield for this synthesis?
A4: Under optimized conditions, yields for the synthesis of this compound can be quite high, often exceeding 80%. However, the yield can be significantly impacted by various factors as detailed in the troubleshooting guide below.
Troubleshooting Guide for Low Yield
Low yield is a common issue encountered during the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential problems.
dot
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Detailed Troubleshooting Q&A
Q: My reaction seems to be incomplete, even after a long reaction time. What can I do?
A:
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Increase Reaction Temperature: The rate of nucleophilic aromatic substitution is highly dependent on temperature. Gradually increasing the reaction temperature in increments of 10°C (e.g., from 80°C to 110°C) can significantly accelerate the reaction. Monitor for the appearance of side products by TLC.
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Prolong Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction by TLC every few hours to determine the optimal reaction time.
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Use a Catalyst: While not always necessary, a phase transfer catalyst or the addition of a small amount of a more reactive iodide salt (e.g., NaI or KI) can sometimes facilitate the substitution.
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Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can accelerate SNA reactions, although they require more rigorous purification steps.
Q: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?
A:
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Dialkylation of Ethanolamine: The secondary amine product can potentially react with another molecule of 4-chloro-3-nitrophenol, leading to a tertiary amine byproduct. To minimize this, use a molar excess of ethanolamine (typically 3-5 equivalents).
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Reaction at the Hydroxyl Group: While less likely under these conditions, the hydroxyl group of the product could potentially react further.
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Decomposition at High Temperatures: Excessive heat can lead to the degradation of both the starting materials and the product. Avoid unnecessarily high temperatures and prolonged reaction times once the reaction is complete.
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Influence of Base: A strong base might deprotonate the phenolic hydroxyl group, which could lead to other side reactions. Using a milder base like sodium carbonate or sodium bicarbonate, or simply an excess of ethanolamine, is generally recommended.
Q: I seem to be losing a significant amount of my product during purification. How can I improve my purification process?
A:
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Recrystallization Solvent: The choice of solvent for recrystallization is crucial. A good solvent will dissolve the crude product at an elevated temperature but will have low solubility for the product at room temperature or below, while impurities remain in solution. Ethanol-water or isopropanol-water mixtures are often good starting points for recrystallization of this compound.
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Minimize Transfer Losses: Be meticulous during product transfers between flasks and filtration apparatus to avoid physical loss of the product.
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Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel with an ethyl acetate/hexane gradient can be an effective purification method.
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Work-up Procedure: Ensure that the work-up procedure effectively removes unreacted starting materials and inorganic salts. Washing the crude product with water can help remove excess ethanolamine and salts. An acidic wash (e.g., with dilute HCl) can remove basic impurities, but be cautious as the product itself has a basic amino group.
Q: Could the quality or stoichiometry of my reagents be the cause of low yield?
A:
-
Purity of Starting Materials: Ensure the 4-chloro-3-nitrophenol is of high purity. Impurities can interfere with the reaction.
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Freshness of Ethanolamine: Ethanolamine can absorb water and carbon dioxide from the atmosphere over time, which can affect its reactivity. Use freshly opened or properly stored ethanolamine.
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Accurate Stoichiometry: Precisely measure the amounts of your reactants. As mentioned, using a significant excess of ethanolamine is generally beneficial.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound, based on typical outcomes for nucleophilic aromatic substitution reactions.
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Typical Reaction Time (hours) | Expected Yield (%) | Observations |
| 80 | 12-16 | 60-70 | Slower reaction rate, potentially incomplete conversion. |
| 100 | 6-8 | 80-90 | Good balance of reaction rate and minimal side products. |
| 120 | 2-4 | >85 | Faster reaction, but increased risk of side product formation. |
Table 2: Effect of Base on Reaction Yield
| Base | Molar Equivalents | Expected Yield (%) | Notes |
| None (excess Ethanolamine) | 3-5 | 80-90 | Ethanolamine acts as both reactant and base. |
| Sodium Carbonate (Na₂CO₃) | 1.5-2.0 | 85-95 | Mild and effective base for this reaction. |
| Potassium Carbonate (K₂CO₃) | 1.5-2.0 | 85-95 | Similar to sodium carbonate. |
| Triethylamine (Et₃N) | 2.0-3.0 | 75-85 | Organic base, can be harder to remove during work-up. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the target compound via nucleophilic aromatic substitution.
dot
Caption: Experimental workflow for the synthesis and purification of this compound.
Materials:
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4-Chloro-3-nitrophenol
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Ethanolamine
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Sodium Carbonate (Na₂CO₃)
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Ethanol
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Deionized Water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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TLC plates (silica gel)
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Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-3-nitrophenol (1.0 eq).
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Addition of Reagents: Add ethanol (e.g., 10 mL per gram of 4-chloro-3-nitrophenol), followed by ethanolamine (3.0 eq) and sodium carbonate (1.5 eq).
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Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 6-8 hours).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold deionized water to the reaction mixture with stirring to precipitate the crude product.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold deionized water to remove excess ethanolamine and inorganic salts.
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Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture. Dissolve the solid in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to obtain the final product, this compound.
Disclaimer: This technical support guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
Optimization of reaction conditions for "4-((2-Hydroxyethyl)amino)-3-nitrophenol" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of key reaction data.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution of 4-chloro-3-nitrophenol with 2-aminoethanol.
Q2: What are the typical starting materials and reagents for this synthesis?
The key starting materials are 4-chloro-3-nitrophenol and 2-aminoethanol (ethanolamine). The reaction is often carried out in a suitable solvent, and a base may be used to facilitate the reaction.
Q3: What are the general reaction conditions?
The reaction is typically performed at an elevated temperature, often in a solvent like water or an alcohol. The reaction time can vary depending on the specific conditions but is usually monitored until the starting material is consumed.
Q4: What is the expected yield of the reaction?
The reported yields for this synthesis can vary based on the reaction conditions. However, with optimized conditions, yields can be quite high. For instance, a yield of 95.6% has been reported when the reaction is carried out with a specific molar ratio of reactants in water at 90°C for 6 hours.
Q5: How is the product typically purified?
Purification is commonly achieved through recrystallization. After the reaction is complete, the mixture is cooled, and the product precipitates. The solid product is then collected by filtration, washed, and can be further purified by recrystallizing from a suitable solvent like water or an ethanol-water mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature within reasonable limits based on literature precedents. A study suggests that a reaction time of 6 hours at 90°C is optimal. |
| 2. Incorrect Stoichiometry: An inappropriate molar ratio of 4-chloro-3-nitrophenol to 2-aminoethanol can lead to a lower yield. | 2. Adjust Molar Ratio: The ideal molar ratio of 4-chloro-3-nitrophenol to 2-aminoethanol has been reported to be 1:1.5. Ensure accurate measurement of your starting materials. | |
| 3. pH of the Reaction Mixture: The nucleophilicity of 2-aminoethanol and the reactivity of 4-chloro-3-nitrophenol can be pH-dependent. | 3. Control pH: While the reaction is often run without explicit pH control, if yields are consistently low, consider adjusting the initial pH of the reaction mixture. | |
| Formation of Side Products | 1. Overheating or Prolonged Reaction Time: Excessive heat or extended reaction times can lead to the formation of degradation products or other side products. | 1. Maintain Optimal Conditions: Strictly adhere to the recommended reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed. |
| 2. Impure Starting Materials: The presence of impurities in the 4-chloro-3-nitrophenol or 2-aminoethanol can lead to the formation of undesired byproducts. | 2. Use Pure Reactants: Ensure the purity of your starting materials. If necessary, purify them before use. | |
| Difficulty in Product Isolation and Purification | 1. Product is Soluble in the Reaction Mixture: The product may not precipitate out of the solution upon cooling, especially if the volume of the solvent is too large. | 1. Concentrate the Solution: If the product does not precipitate, try to concentrate the reaction mixture by removing some of the solvent under reduced pressure. |
| 2. Oily Product Formation: The product may sometimes separate as an oil instead of a solid, making it difficult to handle. | 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding with a small crystal of the pure product can also be effective. | |
| 3. Inefficient Recrystallization: The chosen recrystallization solvent may not be ideal, leading to low recovery or poor purification. | 3. Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water is often a good starting point. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is based on an optimized procedure reported in the literature.
Materials:
-
4-chloro-3-nitrophenol
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2-aminoethanol (Ethanolamine)
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Deionized water
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath with a temperature controller
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Magnetic stirrer and stir bar
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Buchner funnel and filter flask
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Beakers
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pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrophenol.
-
Addition of Reactants: For every 1 mole of 4-chloro-3-nitrophenol, add the appropriate amount of deionized water as the solvent. Then, add 1.5 moles of 2-aminoethanol to the flask.
-
Reaction: Heat the reaction mixture to 90°C with constant stirring. Maintain this temperature for 6 hours.
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Work-up: After 6 hours, stop heating and allow the reaction mixture to cool down to room temperature. As the mixture cools, the product should start to precipitate.
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Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and other water-soluble impurities.
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Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the synthesis of this compound.
| Parameter | Optimal Value |
| Molar Ratio (4-chloro-3-nitrophenol : 2-aminoethanol) | 1 : 1.5 |
| Reaction Temperature | 90°C |
| Reaction Time | 6 hours |
| Solvent | Water |
| Reported Yield | 95.6% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
Technical Support Center: Purification of 4-((2-Hydroxyethyl)amino)-3-nitrophenol by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-((2-Hydroxyethyl)amino)-3-nitrophenol using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient Solvent: Not enough solvent has been added to dissolve the solute at its boiling point.2. Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. | 1. Gradually add more hot solvent in small increments until the compound dissolves completely.2. Refer to the solvent selection guide. A mixed solvent system, such as ethanol/water, may be more effective. |
| The compound "oils out" instead of forming crystals. | 1. Solution is Supersaturated: The concentration of the solute is too high, causing it to separate as a liquid at a temperature above its melting point.2. Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for crystal lattice formation.3. High Impurity Content: Significant amounts of impurities can lower the melting point of the mixture and interfere with crystallization. | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.2. Insulate the flask to slow down the cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.3. Consider pre-purification steps if the crude material is highly impure. Adding a seed crystal can also help induce proper crystallization. |
| No crystals form upon cooling. | 1. Too Much Solvent: The solution is not saturated enough for crystals to form.2. Supersaturation: The solution is supersaturated but lacks a nucleation site for crystal growth to begin. | 1. Boil off some of the solvent to increase the concentration of the solute. Be cautious not to evaporate too much.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a small seed crystal of the pure compound. |
| Low recovery of purified crystals. | 1. Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.2. Premature Crystallization: Crystals formed during hot filtration were lost.3. Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel.3. Allow adequate time for cooling and consider placing the flask in an ice bath to maximize crystal formation. |
| Crystals are colored or appear impure. | 1. Colored Impurities: The crude sample contains colored byproducts that are soluble in the recrystallization solvent.2. Incomplete Washing: Residual mother liquor containing impurities remains on the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.2. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on its chemical structure (a polar aromatic compound), polar solvents are generally suitable. Ethanol and water are good choices.[1] A mixed solvent system of ethanol and water is often effective, as it allows for fine-tuning of the solubility. The compound should be highly soluble in the boiling solvent mixture but have low solubility upon cooling.
Q2: My compound is a yellow to orange solid. Does this indicate impurity?
A2: this compound is itself described as a yellow to orange crystalline solid.[1] However, a significant darkening or tarry appearance may suggest the presence of impurities, which could be byproducts from the synthesis, such as other nitrated species or oxidation products.
Q3: How can I determine the purity of my recrystallized product?
A3: The purity of the final product can be assessed by several methods. A sharp melting point range close to the literature value (approximately 142-146°C or 170-175°C, depending on the source) is a good indicator of purity.[1] Chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to detect the presence of impurities.
Q4: What are the likely impurities in a crude sample of this compound?
Q5: Is it necessary to perform a hot filtration?
A5: A hot filtration is necessary only if there are insoluble impurities (e.g., dust, solid byproducts) or if activated charcoal has been used to decolorize the solution. If the hot solution is clear, you can proceed directly to the cooling step.
Solvent Selection and Solubility Data
Choosing an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Below is a table summarizing the suitability of common solvents for the recrystallization of polar aromatic compounds like this compound.
| Solvent | Suitability | Comments |
| Water | Good (as a co-solvent) | The compound is soluble in water.[1] It can be used in a mixed solvent system with a more soluble organic solvent like ethanol. |
| Ethanol | Good | The compound is soluble in ethanol.[1] It is a common and effective solvent for recrystallizing polar organic molecules. |
| Ethanol/Water Mixture | Excellent | This combination often provides the ideal solubility profile. The compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. A small amount of hot ethanol is then added to redissolve the precipitate, and the solution is allowed to cool. |
| Ethyl Acetate | Moderate | Can be a suitable solvent, but its lower boiling point may be a disadvantage. A patent mentions its use for recrystallizing a similar compound. |
| Toluene | Moderate | A patent mentions its use for recrystallizing a related intermediate, but as a less polar solvent, it may be less effective for the target compound. |
| Hexane/Ether | Poor | These non-polar solvents are unlikely to dissolve the polar this compound sufficiently, even when hot.[1] |
Detailed Experimental Protocol: Recrystallization using an Ethanol/Water Solvent System
This protocol outlines the steps for purifying crude this compound using a mixed ethanol/water solvent system.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized Water
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Activated Charcoal (optional, for colored impurities)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Glass rod
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Watch glass
Procedure:
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
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Add a minimal amount of ethanol to just cover the solid.
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Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves.
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Bring the solution to a gentle boil.
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Decolorization (Optional):
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If the solution is highly colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
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Reheat the solution to a gentle boil for a few minutes.
-
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Hot Filtration (if necessary):
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If insoluble impurities are present or if charcoal was added, perform a hot gravity filtration.
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Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.
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Quickly filter the hot solution into the preheated flask.
-
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Crystallization:
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To the clear, hot ethanolic solution, add hot water dropwise with continuous stirring until the solution becomes faintly cloudy (the cloud point).
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing of Crystals:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a desiccator under vacuum can be used.
-
-
Analysis:
-
Determine the melting point of the dried crystals and compare it to the literature value.
-
Assess the purity using TLC or HPLC if required.
-
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps in the recrystallization of this compound.
References
Technical Support Center: Formulation and Stability of 4-((2-Hydroxyethyl)amino)-3-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-((2-Hydroxyethyl)amino)-3-nitrophenol" in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in formulations?
A1: The degradation of this compound is primarily caused by three factors:
-
Oxidation: The aminophenol structure is susceptible to oxidation, which can be accelerated by the presence of metal ions and exposure to air. This process can lead to the formation of colored byproducts and a loss of active compound concentration. In the context of hair dyes, this compound is designed to be oxidized by agents like hydrogen peroxide to form larger dye molecules within the hair shaft.[1][2] However, uncontrolled oxidation during storage leads to premature degradation.
-
Photodegradation: Nitrophenol compounds can be sensitive to light, particularly UV radiation.[3][4] Exposure to light can initiate photochemical reactions that alter the molecule's structure and lead to discoloration and loss of efficacy.
-
pH Instability: The stability of aminophenol and nitrophenol derivatives is often pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions. For instance, the photodegradation rate of 4-nitrophenol has been shown to decrease as the pH increases from 5 to 11.
Q2: How can I prevent the oxidative degradation of this compound in my formulation?
A2: To prevent oxidative degradation, a combination of antioxidants and chelating agents is recommended.
-
Antioxidants: These molecules act as sacrificial agents, becoming oxidized before the active ingredient. Commonly used antioxidants in cosmetic and pharmaceutical formulations include:
-
Ascorbic Acid (Vitamin C) and its derivatives
-
Tocopherol (Vitamin E) and its derivatives
-
Sodium Sulfite or Metabisulfite
-
Butylated Hydroxytoluene (BHT)
-
-
Chelating Agents: These agents bind to metal ions (e.g., iron, copper) that can catalyze oxidation reactions. By sequestering these ions, chelating agents significantly slow down the rate of oxidation. Common examples include:
-
Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., Disodium EDTA)
-
Phytic Acid
-
Citric Acid
-
Q3: What is the optimal pH range for formulations containing this compound?
Q4: How should I protect my formulation from photodegradation?
A4: The most effective way to prevent photodegradation is to use opaque packaging that blocks UV and visible light. Amber glass or plastic, or completely opaque containers, are recommended for storing formulations containing this compound.
Troubleshooting Guide
Issue: The formulation is changing color (e.g., turning darker or developing a different hue) over time.
| Potential Cause | Troubleshooting Step |
| Oxidation | 1. Incorporate an antioxidant: Add an appropriate antioxidant to the formulation. See the table below for recommended concentrations. 2. Add a chelating agent: Include a chelating agent to sequester metal ions. 3. Minimize headspace: Reduce the amount of air in the container during manufacturing and packaging. 4. Use inert gas: Purge the container with an inert gas like nitrogen before sealing. |
| Photodegradation | 1. Switch to opaque packaging: Store the formulation in a container that protects it from light. 2. Conduct photostability studies: Expose the formulation to controlled light conditions to confirm photodegradation and evaluate the effectiveness of the packaging. |
| Incorrect pH | 1. Measure the pH of the formulation: Ensure the pH is within the expected range. 2. Perform a pH-stability study: Evaluate the stability of the formulation at different pH values to identify the optimal range. |
Issue: There is a loss of potency or efficacy of the active ingredient.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation (Oxidation, Hydrolysis) | 1. Analyze for degradation products: Use an analytical method like HPLC to identify and quantify any degradation products. 2. Implement stabilization strategies: Refer to the color change troubleshooting steps to address potential oxidation. Also, investigate potential hydrolysis by evaluating stability in different buffer systems. |
| Interaction with other excipients | 1. Review formulation components: Check for any potential incompatibilities between this compound and other ingredients in the formulation. 2. Conduct compatibility studies: Test the stability of the active ingredient in the presence of each excipient individually. |
Data Presentation: Recommended Formulation Strategies
The following table summarizes recommended starting concentrations for excipients to improve the stability of formulations containing this compound. These are general recommendations for aminophenol-based dyes and should be optimized for your specific formulation.
| Excipient Class | Example Excipients | Recommended Starting Concentration (% w/w) | Mechanism of Action |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite, Tocopherol | 0.05 - 0.5 | Scavenges free radicals and reactive oxygen species. |
| Chelating Agents | Disodium EDTA, Phytic Acid, Citric Acid | 0.05 - 0.2 | Binds metal ions that catalyze oxidative reactions. |
| pH Buffers | Citrate Buffer, Phosphate Buffer | q.s. to target pH | Maintains a stable pH to prevent pH-catalyzed degradation. |
Experimental Protocols
Protocol: Accelerated Stability Testing of a Formulation Containing this compound
1. Objective: To evaluate the physical and chemical stability of the formulation under accelerated conditions to predict its shelf-life.
2. Materials:
-
Test formulation
-
Control formulation (without the active ingredient)
-
Intended final packaging
-
Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH, -10°C)
-
HPLC system with a PDA or UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and 0.05 M acetate buffer (pH 5.9) (20:80 v/v)
-
Reference standard for this compound
-
Viscometer
-
pH meter
3. Procedure:
-
Sample Preparation: Prepare a sufficient quantity of the test formulation and package it in the intended commercial packaging.
-
Initial Analysis (Time Zero):
-
Appearance: Record the color, clarity, and homogeneity.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity.
-
Assay of Active Ingredient: Determine the initial concentration of this compound using a validated HPLC method.
-
-
Storage Conditions: Place the packaged samples in the following stability chambers:
-
25°C ± 2°C / 60% RH ± 5% RH (Long-term)
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
-
-10°C ± 2°C (Freeze-thaw)
-
Photostability chamber (ICH Q1B guidelines)
-
-
Testing Intervals: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 3, and 6 months for accelerated studies).
-
Analysis at Each Time Point: Repeat the analyses performed at Time Zero for appearance, pH, viscosity, and assay of the active ingredient. Also, analyze for the appearance of any new peaks in the HPLC chromatogram, which may indicate degradation products.
-
Freeze-Thaw Cycling: Subject a set of samples to three cycles of 24 hours at -10°C followed by 24 hours at room temperature. After the third cycle, perform the full range of analyses.
-
Data Analysis: Compare the results at each time point to the initial data. A significant change in any of the parameters may indicate instability.
Visualizations
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Final report on the safety assessment of amino nitrophenols as used in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Overcoming peak tailing in HPLC analysis of "4-((2-Hydroxyethyl)amino)-3-nitrophenol"
This technical support center provides troubleshooting guidance for overcoming peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of "4-((2-Hydroxyethyl)amino)-3-nitrophenol". The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than 1, resulting in a chromatogram with a distorted peak that has a "tail". This is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks. For this compound, which contains both a basic secondary amine and an acidic phenolic hydroxyl group, peak tailing is a common issue. These functional groups can engage in secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, causing the peak to tail.[1][2][3]
Q2: What are the primary causes of peak tailing for this compound?
The primary cause of peak tailing for this compound is secondary ionic or hydrogen-bonding interactions between the analyte and the stationary phase.[3] Specifically:
-
Silanol Interactions: The basic amino group of the analyte can interact with acidic residual silanol groups (-Si-OH) on the surface of silica-based HPLC columns.[1][2] This is a significant cause of peak tailing for basic compounds.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the simultaneous presence of ionized and non-ionized forms of the analyte, resulting in poor peak shape.[4][5] The predicted pKa of the phenolic group is approximately 9.31, and the amino group will have its own pKa.[6] Operating near these pKa values can exacerbate tailing.
-
Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[7]
-
System Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[1]
Q3: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.
-
At low pH (e.g., pH < 3): The secondary amine group will be protonated (positively charged), while the residual silanol groups on the column are protonated and thus less likely to interact with the basic analyte. This can significantly reduce peak tailing.[8][9]
-
At mid-range pH: Depending on the exact pKa values, there may be a mixture of ionized and non-ionized species, which can lead to poor peak shape.
-
At high pH (e.g., pH > 8): The phenolic group will be deprotonated (negatively charged), and the secondary amine will be in its neutral form. However, at high pH, silica-based columns can dissolve, leading to column degradation.[4]
Controlling the pH with a suitable buffer is essential for achieving reproducible and symmetrical peaks.[9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Initial Assessment
Before making any changes, it is crucial to assess the current situation:
-
Quantify the Tailing: Calculate the tailing factor (Tf) or asymmetry factor (As) of the peak. A value greater than 1.2 is generally considered to be tailing.
-
Review Your Method: Carefully check your current HPLC method parameters, including column type, mobile phase composition, pH, flow rate, and temperature.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 1: Mobile Phase Optimization
The mobile phase is often the first and most effective area to address peak tailing.
-
Adjust pH: Lowering the mobile phase pH to around 2.5-3.5 is a common strategy to reduce peak tailing for basic compounds by protonating the residual silanol groups.[8][9]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a constant pH and mask silanol interactions.[1]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.05-0.1%, to the mobile phase can effectively block the active silanol sites and improve peak shape.[1][10] However, with modern, high-purity columns, this is often not necessary.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses ionization of residual silanols, minimizing secondary interactions with the basic amine group. |
| Buffer | Phosphate or Formate | Provides good buffering capacity in the recommended pH range. Formate is MS-compatible. |
| Buffer Concentration | 25 - 50 mM | Ensures stable pH and can help mask silanol interactions. |
| Mobile Phase Additive | 0.05 - 0.1% Triethylamine (TEA) | A competing base that can block active silanol sites. Use with caution as it may not be necessary with modern columns. |
Step 2: HPLC Column Evaluation
The choice and condition of the HPLC column are critical for good peak shape.
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns (Type B silica) have a lower concentration of accessible residual silanol groups, which significantly reduces peak tailing for basic compounds.[8][9]
-
Consider a Column with Low Silanol Activity: Some columns are specifically designed to have low silanol activity, which is ideal for analyzing basic compounds.
-
Check for Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column cleaning. A general procedure is provided in the experimental protocols section.
-
Evaluate Column Age and Performance: Columns have a finite lifetime. If the column is old or has been subjected to harsh conditions, it may need to be replaced.
| Column Type | Key Feature | Suitability for this compound |
| End-Capped C18/C8 | Reduced number of free silanol groups. | Highly Recommended. Minimizes secondary interactions. |
| Polar-Embedded | Contains a polar group embedded in the alkyl chain. | Good Alternative. Offers alternative selectivity and can shield silanol interactions. |
| Polymer-Based | Lacks silanol groups. | Consider if silica-based columns fail. Can eliminate silanol interactions but may have different selectivity and efficiency. |
Step 3: HPLC System Inspection
If mobile phase and column optimizations do not resolve the issue, inspect the HPLC system for potential problems.
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[1]
-
Check for Leaks and Proper Fittings: Inspect all fittings for leaks, as these can cause peak distortion. Ensure that all fittings are correctly installed.
-
Guard Column: If a guard column is used, it may be the source of the problem. Try running the analysis without the guard column to see if the peak shape improves. If it does, replace the guard column.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
-
Prepare Mobile Phases: Prepare a series of mobile phases with your chosen organic modifier (e.g., acetonitrile) and an aqueous buffer (e.g., 25 mM potassium phosphate) at different pH values (e.g., pH 4.0, 3.5, 3.0, and 2.5). Ensure the pH of the aqueous portion is adjusted before mixing with the organic solvent.
-
Equilibrate the System: For each mobile phase, flush the HPLC system and column until the baseline is stable.
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Record the chromatogram and calculate the tailing factor for each pH.
-
Select Optimal pH: Choose the pH that provides a tailing factor closest to 1.0.
Protocol 2: HPLC Column Cleaning
Objective: To remove strongly retained contaminants from the column.
Note: Always consult the column manufacturer's care and use guide for specific instructions.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Buffer-Free Mobile Phase: Flush the column with a mixture of your mobile phase organic and aqueous components without the buffer salts for 20-30 column volumes.
-
Flush with Strong Solvent: Flush the column with a series of solvents of increasing elution strength. A typical sequence for a reversed-phase column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Flush with Storage Solvent: Flush the column with the recommended storage solvent (often acetonitrile/water).
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
Visualization of Key Concepts
The following diagram illustrates the chemical interaction leading to peak tailing and how mobile phase pH adjustment can mitigate it.
Caption: Interaction between the analyte and stationary phase at different pH values.
References
- 1. labcompare.com [labcompare.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. reddit.com [reddit.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving the stability of "4-((2-Hydroxyethyl)amino)-3-nitrophenol" against light and heat
Welcome to the technical support center for 4-((2-Hydroxyethyl)amino)-3-nitrophenol (CAS: 65235-31-6), also known as HC Red B54. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
FAQ 1: My formulation containing this compound is showing significant color loss after storage. What are the likely causes?
Color loss in formulations containing this compound is primarily due to degradation of the chromophore. The main contributing factors are:
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Photodegradation: Exposure to ultraviolet (UV) and even visible light can induce photochemical reactions that alter the molecular structure, leading to a fade in its characteristic red color. Storing the compound in a dark place is recommended.[1][2]
-
Thermal Degradation: Elevated temperatures accelerate oxidative processes. The recommended storage condition is room temperature in a sealed, dry container.[1][2]
-
Oxidation: The aminophenol structure is susceptible to oxidation from atmospheric oxygen or oxidizing agents within the formulation. This process is often catalyzed by trace metal ions and can lead to the formation of colorless or differently colored byproducts.
FAQ 2: How can I quantitatively assess the stability of this compound in my formulation?
A robust method for quantifying the stability of this compound is through High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector. This technique allows for the separation and quantification of the parent compound from its degradation products. A similar compound, 4-amino-3-nitrophenol, has been successfully quantified using HPLC-PDA.[3] An alternative, highly sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
A typical stability study involves:
-
Preparing your formulation.
-
Storing aliquots under controlled stress conditions (e.g., elevated temperature, specific light exposure).
-
At specified time points, analyzing the concentration of the remaining active compound by HPLC.
-
Calculating the percentage of degradation over time.
FAQ 3: What are the most effective strategies to prevent photodegradation?
To enhance the photostability of your formulation, consider the following approaches:
-
Incorporate UV Absorbers: These additives function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the active compound.[6][7][8][9] Common classes include benzophenones and benzotriazoles.[8][9]
-
Use Antioxidants: Photodegradation often involves the formation of free radicals. Antioxidants can neutralize these radicals, interrupting the degradation chain reaction.[10][11]
-
Opaque Packaging: Storing the final formulation in packaging that blocks UV and visible light is a critical and effective measure.
FAQ 4: Which additives can improve the thermal stability of the compound?
Improving thermal stability primarily involves preventing oxidation, which is accelerated at higher temperatures.
-
Primary Antioxidants: These are radical scavengers that donate a hydrogen atom to quench free radicals. Phenolic antioxidants like Vitamin E (Tocopherol) and its derivatives are effective.[10][12]
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) sequester these ions, rendering them inactive.
-
pH Optimization: The stability of phenolic compounds can be pH-dependent. Conducting a pH stability profile of your formulation is recommended to find the optimal pH range. For some cosmetic formulations, a pH between 3 and 5 has been shown to improve stability.[13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid color fading in ambient light. | Photodegradation due to light exposure. | 1. Add a broad-spectrum UV absorber (e.g., Benzophenone-4) to the formulation.2. Store samples in amber vials or light-blocking containers. |
| Formulation darkens or changes hue at 40°C. | Thermal oxidation, possibly catalyzed by metal ions. | 1. Incorporate an antioxidant (e.g., Vitamin E Acetate).2. Add a chelating agent (e.g., Disodium EDTA).3. Confirm the pH of the formulation is in a stable range. |
| Loss of active ingredient detected by HPLC with no significant color change. | Degradation to a similarly colored byproduct or polymerization. | 1. Use LC-MS to identify the degradation products.2. Review the compatibility of all formulation ingredients. |
Experimental Protocols
Protocol: HPLC-PDA Method for Stability Testing
This protocol is adapted from established methods for similar aminophenol compounds.[3]
-
Instrumentation: HPLC system with a PDA detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and a buffer (e.g., 0.05 M acetate buffer at pH 5.9) in a 20:80 ratio.[3]
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Standard Preparation: Prepare a stock solution of the compound in the mobile phase. Create a calibration curve with at least five concentrations.
-
Sample Preparation: Dilute the formulation with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample. The concentration is determined by comparing the peak area to the calibration curve. Degradation is calculated as the percentage decrease from the initial concentration.
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Workflow for conducting a comprehensive stability study.
Caption: A decision-making flowchart for selecting appropriate stabilizers.
References
- 1. This compound | 65235-31-6 [amp.chemicalbook.com]
- 2. 4-[(2-Hydroxyethyl)amino]-3-nitrophenol - Lead Sciences [lead-sciences.com]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. mpi.eu [mpi.eu]
- 8. specialchem.com [specialchem.com]
- 9. Chemical UV Absorbers Wholesale Supplier, UV light Absorbers for Polymers | Tintoll [uvabsorber.com]
- 10. The Role of Antioxidants in Hair Dye Conditioners: Fighting Free Radicals | YOGI Cosmetics [yogicosmetics.com]
- 11. ducray.com [ducray.com]
- 12. Additives for Hair Dye: Boost Shine and Smoothness | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 13. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]
Minimizing by-product formation in the synthesis of "4-((2-Hydroxyethyl)amino)-3-nitrophenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: The reaction temperature may be too low. For the reaction of 4-amino-3-nitrophenol with 2-chloroethanol, temperatures in the range of 80-100°C are often employed.[1] For reactions involving ethylene oxide, precise temperature control is crucial to prevent unwanted side reactions. |
| Suboptimal pH | The nucleophilicity of the amino group is pH-dependent. An overly acidic medium will protonate the amine, reducing its nucleophilicity. Conversely, a highly basic medium can promote side reactions. The optimal pH should be determined empirically, but a neutral to slightly basic medium is generally a good starting point. |
| Poor Quality of Starting Materials | Use pure, well-characterized starting materials. Impurities in the 4-amino-3-nitrophenol or the hydroxyethylating agent can lead to side reactions and lower the yield of the desired product. |
| Degradation of Product | The product may be sensitive to prolonged exposure to high temperatures or extreme pH conditions during workup and purification. Minimize the duration of heating and use buffered solutions where appropriate. |
Problem 2: Presence of Significant Amounts of By-products
| By-product | Potential Cause | Mitigation Strategy |
| O-Alkylated By-product: 4-Amino-3-nitro-1-(2-hydroxyethoxy)benzene | The phenoxide ion is a competing nucleophile, especially under basic conditions. | - pH Control: Maintain a neutral to slightly acidic pH to minimize the deprotonation of the phenolic hydroxyl group. - Protecting Groups: Consider protecting the hydroxyl group with a suitable protecting group (e.g., acetyl) before the N-alkylation step, followed by deprotection.[2][3] |
| Di-alkylation By-product: 4-(N,N-bis(2-Hydroxyethyl)amino)-3-nitrophenol | Excess of the hydroxyethylating agent or prolonged reaction times can lead to the alkylation of the newly formed secondary amine. | - Stoichiometry: Use a stoichiometric or slight excess of the hydroxyethylating agent relative to the 4-amino-3-nitrophenol. A molar ratio of 1:1 to 1:1.2 is a reasonable starting point. - Controlled Addition: Add the hydroxyethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Dimerization Products | Phenolic compounds can undergo oxidative coupling to form dimers, especially in the presence of certain catalysts or oxidizing agents. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid Oxidizing Agents: Ensure that the reaction setup is free from any potential oxidizing agents. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic routes include:
-
Nucleophilic substitution of a halogenated precursor: Reacting 4-chloro-3-nitrophenol with ethanolamine. This method often requires elevated temperatures and a base to neutralize the HCl formed.
-
Alkylation of 4-amino-3-nitrophenol: Using an N-alkylation agent like 2-chloroethanol or ethylene oxide. Careful control of reaction conditions is necessary to favor N-alkylation over O-alkylation.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The spots can be visualized under UV light. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is recommended.[4]
Q3: What is the best way to purify the final product?
A3: Purification can be achieved through recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol, water, or a mixture of both. The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.
-
Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane can be used to separate the desired product from by-products.
Q4: How do I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques:
-
Melting Point: The reported melting point is in the range of 142-146°C.[5]
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify the functional groups (O-H, N-H, NO₂, C-O).
-
-
Chromatography:
Experimental Protocols
A detailed experimental protocol for a related synthesis, the preparation of 4-amino-3-nitrophenol, is provided as a reference for general laboratory techniques and safety precautions.[2][3]
Synthesis of 4-Amino-3-nitrophenol from p-Aminophenol (Reference Protocol) [2]
-
Acetylation: In a three-necked flask equipped with a stirrer and thermometer, p-aminophenol is reacted with acetic anhydride in the presence of glacial acetic acid. The mixture is heated to reflux (around 128°C) for approximately 2 hours.
-
Nitration: After cooling the reaction mixture to 25°C, fuming nitric acid is added dropwise while maintaining the temperature between 25-26°C. The mixture is stirred for about 1.5 hours.
-
Hydrolysis: The intermediate product, 3-nitro-4-acetamidophenol, is hydrolyzed using a sodium hydroxide solution at 60°C for 1 hour.
-
Workup and Purification: After the reaction, ethanol is removed under reduced pressure. The solution is cooled, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the product. The crude product is then collected by filtration, washed, and dried.
Visualizations
Caption: A generalized workflow for the synthesis, workup, and analysis of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.
References
- 1. GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lookchem.com [lookchem.com]
- 6. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
Technical Support Center: Enhancing Color Fastness of Hair Dyes with 4-((2-Hydroxyethyl)amino)-3-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and formulation professionals working with the semi-permanent hair dye ingredient, 4-((2-Hydroxyethyl)amino)-3-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it color hair?
A1: this compound, also known as 3-Nitro-p-hydroxyethylaminophenol, is a direct hair dye.[1][2] As a small, colored molecule, it does not require a chemical developer or an oxidative reaction to impart color.[3] Its mechanism of action involves diffusing into the hair shaft and binding to hair proteins through weak intermolecular forces.[4][5] Because these bonds are not as robust as those formed by permanent oxidative dyes, the color is considered semi-permanent and gradually fades with washing.[3][4][5]
Q2: What factors primarily influence the color fastness of this dye?
A2: The longevity of hair color achieved with this dye is influenced by several factors. Key among them are the health and porosity of the hair, the pH of the dyeing solution, the choice of other formulation ingredients, and post-dyeing care routines.[6] Highly porous hair may absorb the dye quickly but can also lose it faster. The pH of the formulation can affect both the dye's stability and its ability to penetrate the hair cuticle.[7][8]
Q3: Are there any known safety or regulatory considerations for this ingredient?
A3: Yes, this compound and related aminophenols are regulated for use in cosmetic products. For instance, in Europe, 3-nitro-p-hydroxyethylaminophenol may be used in hair dye products at a maximum concentration of 3% after dilution with hydrogen peroxide.[1] It is crucial to consult the latest local and international regulations regarding its use and concentration limits. Patch testing for skin sensitization is also a critical consideration, as allergic contact dermatitis has been reported with this and similar hair dye ingredients.[1][2]
Troubleshooting Guide
Q4: My experiment shows poor wash fastness. What are the potential causes and solutions?
A4: Poor wash fastness is a common issue with direct dyes. Consider the following troubleshooting steps:
-
Incorrect pH: The pH of the dye solution can significantly impact dye uptake and binding.[7][8] An optimal pH helps to slightly swell the hair cuticle for better penetration without causing excessive damage. Experiment with buffering the formulation to different pH levels (e.g., in the range of 6-8) to find the optimal condition for your system.[7]
-
Insufficient Processing Time: The dye may not have had enough time to diffuse adequately into the hair cortex. Try increasing the application time to allow for deeper penetration.[4]
-
High Hair Porosity: Overly porous hair, often resulting from bleaching or other chemical treatments, has a damaged cuticle that cannot effectively trap the dye molecules, leading to rapid fading.[6] Consider using pre-color treatments that help to even out porosity or post-dyeing conditioning treatments that seal the cuticle.[9]
-
Ineffective Post-Dye Treatment: The final rinse and conditioning step is critical. Rinsing with cool water helps to close the hair cuticle, trapping the color.[10] Using a low-pH conditioner can further help to seal the cuticle and improve color retention.[6]
-
Formulation Issues: The presence of certain surfactants or oils can interfere with dye deposition or strip color prematurely.[11][12] Review your base formulation and consider using color-safe ingredients.[10][12]
Q5: The final hair color is inconsistent or patchy. Why is this happening?
A5: Patchy color application can result from:
-
Uneven Hair Porosity: As mentioned above, variations in hair damage along the fiber lead to uneven dye absorption. A pre-color equalizing treatment can help ensure more uniform results.[9]
-
Improper Application: Ensure the hair is fully saturated with the dye product during application. Uneven distribution will naturally lead to a patchy outcome.
-
Presence of Residue: Build-up from styling products or hard water minerals can create a barrier on the hair shaft, preventing the dye from penetrating evenly.[13] Clarifying the hair with a suitable shampoo before dyeing can resolve this.
Q6: I am observing a color shift after a few washes. What could be the cause?
A6: Color shifts or changes in hue can occur due to:
-
Reaction with Other Ingredients: Certain ingredients in post-dye hair care products, such as specific sulfates or alcohols, can strip color molecules selectively, leading to a change in tone.[12] Advise the use of color-safe shampoos and conditioners.[10]
-
Environmental Factors: Exposure to UV light can degrade dye molecules, causing the color to fade and shift.[14][15] Including a UV stabilizer in the formulation or using UV-protective hair products can mitigate this effect.[4]
-
pH Instability: If the pH of the hair is significantly altered after dyeing (e.g., by using high-pH shampoos), it can affect the stability of the dye molecule and its interaction with the hair fiber.[16]
Data Presentation
Table 1: Factors Influencing Color Fastness
| Factor | Influence on this compound | Mitigation Strategies |
| Hair Porosity | High porosity leads to rapid initial uptake but poor retention (faster fading).[6] | Use porosity-equalizing pre-treatments; apply cuticle-sealing post-treatments.[9] |
| Formulation pH | Affects dye stability and hair cuticle swelling, influencing penetration and binding.[7][8] | Optimize and buffer the formulation pH, typically between 6 and 8.[7] |
| Additives | Cationic polymers can form a protective layer; UV absorbers can prevent light-induced fading. | Incorporate film-forming polymers or UV stabilizers into the formulation.[4] |
| Washing Conditions | Hot water and harsh (high pH) shampoos open the cuticle, accelerating color loss.[10] | Use lukewarm/cool water and sulfate-free, pH-balanced, color-safe shampoos.[10][12] |
| Heat Styling | High heat can damage the cuticle and degrade dye molecules. | Use thermal protectant products before heat styling.[11] |
Table 2: Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP) - An Isomer of the Target Compound
Note: This data is for the structural isomer 4A3NP and serves as a reference for potential dermal absorption characteristics. The study used mini-pig skin in a Franz diffusion cell.[17][18]
| Condition | Concentration | Total Dermal Absorption Rate (% of applied dose) | Total Absorbed Amount (µg/cm²) |
| Non-Oxidative | 1.0% | 5.62 ± 2.19% | 5.62 ± 2.19 µg/cm² |
| Oxidative | 1.5% | 2.83 ± 1.48% | 4.24 ± 2.21 µg/cm² |
Data sourced from a study on 4-Amino-3-Nitrophenol (4A3NP).[17][18]
Experimental Protocols
Protocol 1: Wash Fastness Testing
This protocol outlines a standard method for evaluating the resistance of a hair dye to repeated washing.
-
Hair Swatch Preparation:
-
Dye Application:
-
Prepare the hair dye formulation containing this compound at the desired concentration and pH.
-
Apply the formulation evenly to the hair swatches, ensuring complete saturation.
-
Allow the dye to process for the specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).[4]
-
Rinse the swatches with lukewarm water until the water runs clear, then apply a standardized conditioner.
-
Rinse again and allow the swatches to air dry for 24 hours.[14]
-
-
Color Measurement (Post-Dyeing):
-
Measure the Lab* values of the dyed swatches to establish the initial color (T₀).
-
-
Washing Cycles:
-
Immerse the dyed swatches in a standardized shampoo solution (e.g., 10% solution of SLES) for a set duration (e.g., 4 minutes) with gentle agitation.[14]
-
Rinse the swatches under running water and allow them to air dry.
-
Repeat this immersion and drying process for a predetermined number of cycles (e.g., 1, 6, 12 washes).[7]
-
-
Final Evaluation:
-
After the final wash cycle, measure the Lab* values again.
-
Calculate the total color change (ΔE) using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] .[14] A higher ΔE* value indicates greater color fading.
-
Protocol 2: Light Fastness Testing
This protocol assesses the stability of the hair color upon exposure to light, simulating sunlight.
-
Sample Preparation:
-
Prepare and dye hair swatches as described in Protocol 1 (Steps 1-3).
-
Mount half of each swatch on a card, covering the other half with an opaque material to serve as an unexposed control.
-
-
Light Exposure:
-
Place the mounted swatches in a light fastness tester equipped with a Xenon Arc lamp, which simulates the full spectrum of sunlight.[19][20]
-
Expose the samples to a controlled dose of irradiation, equivalent to a specific duration of sunlight (e.g., 8 hours of summer sunlight).[14]
-
Alternatively, co-expose the swatches with a Blue Wool Scale to grade the light fastness.[19] The Blue Wool Scale consists of eight strips of wool dyed with blue dyes of known, increasing light fastness (1 = very low, 8 = very high).[19]
-
-
Evaluation:
-
Remove the swatches from the tester.
-
Visually compare the exposed part of the swatch to the unexposed (covered) part.
-
Measure the Lab* values of both the exposed and unexposed sections and calculate the ΔE* to quantify the color change due to light exposure.
-
If using the Blue Wool Scale, identify which blue wool strip shows a similar degree of fading to the hair swatch to assign a light fastness rating.[19]
-
Visualizations
Caption: Workflow for assessing the wash fastness of a hair dye formulation.
Caption: Interrelated factors affecting the performance and longevity of the hair dye.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Allergy to 3-nitro-p-hydroxyethylaminophenol and 4-amino-3-nitrophenol in a hair dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. personalcaremagazine.com [personalcaremagazine.com]
- 5. researchgate.net [researchgate.net]
- 6. combededucation.com [combededucation.com]
- 7. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
- 8. researchgate.net [researchgate.net]
- 9. vampsalon.com [vampsalon.com]
- 10. esalon.com [esalon.com]
- 11. How to Enhance Hair Dye with Shine-Boosting Additives | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 12. odelebeauty.com [odelebeauty.com]
- 13. Color fastness,how to improve [gester-instruments.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Mastering Color Fastness: Test Methods and Techniques for Exceptional Results - Textile Tester [darongtester.com]
- 16. High-efficiency removal of cationic dye and heavy metal ions from aqueous solution using amino-functionalized graphene oxide, adsorption isotherms, kinetics studies, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fyitester.com [fyitester.com]
- 20. jamesheal.com [jamesheal.com]
Addressing matrix effects in LC-MS/MS analysis of "4-((2-Hydroxyethyl)amino)-3-nitrophenol"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of "4-((2-Hydroxyethyl)amino)-3-nitrophenol" (CAS 65235-31-6).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why is "this compound" particularly susceptible?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising analytical accuracy, precision, and sensitivity.[3][4]
"this compound" is a polar organic compound due to the presence of hydroxyl, amino, and nitro functional groups.[5][6] Polar analytes analyzed using electrospray ionization (ESI) are often susceptible to matrix effects, especially from endogenous matrix components like phospholipids and salts that can co-elute and compete for ionization in the MS source.[2][7]
Q2: How can I definitively identify and quantify matrix effects in my analysis?
A2: The most reliable method is the post-extraction addition experiment .[3][8] This quantitative approach allows you to calculate the Matrix Factor (MF) and determine the precise degree of ion suppression or enhancement. An MF value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[3]
The experiment involves comparing the analyte's peak area in three different sample sets:
-
Set A (Neat Solution): Analyte spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): A blank matrix sample is extracted first, and then the analyte is spiked into the final extract.[9]
-
Set C (Pre-Spiked Matrix): The analyte is spiked into the blank matrix before the extraction process.
These sets allow for the calculation of Matrix Effect, Recovery, and overall Process Efficiency.
Q3: What is the best way to compensate for matrix effects during quantification?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[10][11][12] A SIL-IS is a version of the analyte where some atoms (e.g., ¹H, ¹²C, ¹⁴N) are replaced with their heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N).
Because a SIL-IS is nearly identical chemically and physically to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement.[12][13] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively normalized, leading to highly accurate and precise quantification.[1] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[11]
Troubleshooting Guides
Guide 1: Issue - My analyte signal is low and inconsistent, suggesting ion suppression.
When significant ion suppression is suspected, a systematic approach involving sample preparation, chromatography, and internal standards is required.
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction addition method to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).
1. Prepare Three Sample Sets:
- Set A (Neat Standard): Prepare a standard of "this compound" in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
- Set B (Post-Extraction Spike):
- Take a blank matrix sample (e.g., 100 µL of plasma).
- Perform the full sample extraction procedure (e.g., protein precipitation).
- Evaporate and reconstitute the extract in a known volume of solvent.
- Spike the analyte into this final extract to the same concentration as Set A.
- Set C (Pre-Extraction Spike):
- Take a blank matrix sample (e.g., 100 µL of plasma).
- Spike the analyte into the matrix to achieve the same final concentration as Set A.
- Perform the full sample extraction procedure.
2. LC-MS/MS Analysis:
- Inject and analyze multiple replicates (n=3-6) of each set.
3. Calculations:
- Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
- Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
- Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100
Step 1: Optimize Sample Preparation
The goal is to remove interfering matrix components before they enter the LC-MS system. The choice of technique depends on the matrix and the nature of the interferences.
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Effectiveness vs. Phospholipids | Effectiveness vs. Salts | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., Acetonitrile). | Low to Moderate | Low | High but less specific | High |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases (aqueous and organic).[14] | High | High | Variable, solvent-dependent | Low to Moderate |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution.[15][16] | Very High | Very High | High and specific | Moderate to High |
Recommendation: For polar analytes in complex biological matrices, Solid-Phase Extraction (SPE) often provides the cleanest extracts, significantly reducing matrix effects from both phospholipids and salts.[17][18]
Step 2: Refine Chromatographic Separation
If sample preparation is insufficient, chromatographic changes can separate the analyte from co-eluting interferences.
-
Change Column Chemistry: For a polar compound like "this compound," consider switching from a standard C18 (reversed-phase) column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC columns are specifically designed to retain and separate polar compounds, which can shift the analyte's retention time away from early-eluting matrix components like salts.[7]
-
Adjust Gradient Profile: Lengthen the gradient time to increase the separation between peaks.
-
Use a Divert Valve: Program the divert valve to send the highly contaminated early and late portions of the chromatogram to waste, preventing them from entering the MS source.[19]
Step 3: Implement a Robust Internal Standard
As detailed in FAQ Q3, using a Stable Isotope-Labeled (SIL) Internal Standard is the most effective way to correct for any remaining, unavoidable matrix effects.[12][20] It compensates for variability in extraction, injection, and ionization.[13]
Guide 2: Issue - My results show poor accuracy and precision across different sample lots.
This issue often points to differential matrix effects, where the magnitude of ion suppression or enhancement varies from one sample to another.
Step 1: Confirm Differential Matrix Effects Perform the post-extraction spike experiment (detailed above) using at least 6-8 different lots of your blank matrix. If the calculated Matrix Factor (MF) shows high variability (e.g., a coefficient of variation >15%) between lots, then differential matrix effects are confirmed.
Step 2: Employ Matrix-Matched Calibrators To compensate for this variability, prepare calibration standards and quality controls in a pooled blank matrix that is representative of the study samples.[1] This ensures that the calibrators experience a similar matrix effect to the unknown samples, improving accuracy.
Step 3: Review Sample Preparation If matrix-matched calibration is not sufficient, the variability may be too high to overcome without improving the sample cleanup. Re-evaluate the sample preparation method (see Table 1) with a focus on techniques like SPE that provide more consistent removal of interferences across different lots.[16]
Visualizations
Workflow and Logic Diagrams
Caption: Workflow for assessing matrix effects using the post-extraction addition method.
Caption: Troubleshooting flowchart for addressing ion suppression in LC-MS/MS analysis.
Caption: Interrelationship of strategies for mitigating matrix effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 4-[(2-Hydroxyethyl)amino]-3-nitrophenol | C8H10N2O4 | CID 5488102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psiberg.com [psiberg.com]
- 15. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 16. rocker.com.tw [rocker.com.tw]
- 17. waters.com [waters.com]
- 18. waters.com [waters.com]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
"4-((2-Hydroxyethyl)amino)-3-nitrophenol" synthesis scale-up challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-((2-Hydroxyethyl)amino)-3-nitrophenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction mixture reaches and maintains the recommended temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and extend the reaction time if necessary. |
| Poor quality of starting materials or reagents. | Verify the purity of starting materials and reagents. Use freshly distilled or purified reagents if necessary. | |
| Inefficient stirring, especially in larger scale reactions. | Ensure adequate agitation to maintain a homogeneous reaction mixture. For scale-up, consider the use of overhead mechanical stirrers. | |
| Formation of Side Products (e.g., O-alkylation, di-alkylation) | Reaction conditions favoring O-alkylation over N-alkylation. | The selectivity of N-alkylation over O-alkylation of aminophenols can be challenging. Protecting the hydroxyl group prior to N-alkylation is a potential strategy. Alternatively, carefully controlling the reaction temperature and the rate of addition of the alkylating agent can help minimize O-alkylation. |
| Excess of the alkylating agent (e.g., 2-chloroethanol, ethylene oxide). | Use a stoichiometric amount or a slight excess of the alkylating agent. Monitor the reaction closely to avoid the formation of the di-alkylation product. | |
| Difficult Product Isolation and Purification | Product is highly soluble in the reaction solvent. | If the product is soluble, consider extraction with a suitable organic solvent after adjusting the pH of the aqueous solution. Recrystallization from a different solvent system may also be effective. |
| Presence of unreacted starting materials and side products. | Optimize the reaction conditions to maximize the conversion of starting materials. For purification, column chromatography may be necessary to separate the desired product from impurities with similar polarities. | |
| Exothermic Reaction Leading to Poor Control (Scale-up) | Rapid addition of reagents, leading to a sudden increase in temperature. | On a larger scale, add reagents portion-wise or via a dropping funnel to control the reaction exotherm. Ensure the reactor is equipped with an efficient cooling system. |
| Inadequate heat dissipation in a large reactor. | The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Use a jacketed reactor with a suitable heat transfer fluid and ensure proper agitation to improve heat transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two common synthetic routes are:
-
N-alkylation of 4-amino-3-nitrophenol: This involves the reaction of 4-amino-3-nitrophenol with a suitable two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, under basic conditions.
-
Demethylation of a precursor: A newer route involves the demethylation of 2-nitro-N-hydroxyethyl-p-anisidine using hydrobromic acid, which has been reported to have a high yield of 93%.[1]
Q2: What are the key challenges in scaling up the synthesis of this compound?
A2: Key scale-up challenges include:
-
Heat Management: The N-alkylation reaction can be exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.
-
Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in larger reactors, which can affect reaction kinetics and yield.
-
Reagent Handling: Handling potentially hazardous reagents like ethylene oxide or 2-chloroethanol at a large scale requires specialized equipment and safety protocols.
-
Product Isolation and Purification: Isolating and purifying the product from large volumes of reaction mixture and potential impurities can be complex and may require optimization of extraction and crystallization procedures.
Q3: How can I minimize the formation of the O-alkylated impurity?
A3: Minimizing O-alkylation can be achieved by:
-
Protecting the hydroxyl group: Although this adds extra steps, protecting the phenolic hydroxyl group before the N-alkylation step ensures exclusive N-alkylation.
-
Optimizing reaction conditions: Carefully controlling the temperature, using a less polar solvent, and choosing an appropriate base can favor N-alkylation.
Q4: What are the typical physical properties of this compound?
A4: The typical physical properties are summarized in the table below.
| Property | Value |
| Appearance | Dark red crystal powder[1] |
| Molecular Formula | C₈H₁₀N₂O₄[1] |
| Molecular Weight | 198.18 g/mol [1] |
| Melting Point | 142-146 °C[1] |
| Boiling Point | 446.3 °C at 760 mmHg[1] |
| Flash Point | 223.7 °C[1] |
| Density | 1.488 g/cm³[1] |
Experimental Protocols
Protocol 1: Synthesis via Demethylation of 2-nitro-N-hydroxyethyl-p-anisidine[1]
This method provides a high-yield synthesis of the target compound.
Reaction: 2-nitro-N-hydroxyethyl-p-anisidine + HBr → this compound
Procedure:
-
Reflux 2-nitro-N-hydroxyethyl-p-anisidine with hydrobromic acid.
-
Monitor the reaction until completion.
-
Upon completion, cool the reaction mixture and isolate the product.
-
Further purification can be achieved by recrystallization.
Quantitative Data:
| Parameter | Value |
|---|---|
| Yield | 93%[1] |
| Reaction Condition | Reflux[1] |
Protocol 2: General Procedure for N-alkylation of 4-amino-3-nitrophenol (Adapted from a similar synthesis[2])
This protocol describes a general two-step approach involving the formation of an intermediate followed by hydrolysis.
Stage a) Preparation of an intermediate:
-
Dissolve 4-amino-3-nitrophenol in a suitable solvent (e.g., dimethoxyethane).
-
Add a base (e.g., calcium carbonate).
-
Add a haloalkyl chloroformate (e.g., γ-chloropropyl chloroformate) dropwise at an elevated temperature (e.g., 70°C).
-
After the addition, continue heating for a specified period (e.g., 1 hour).
-
Filter the hot reaction mixture and precipitate the intermediate by adding the filtrate to ice water.
Stage b) Preparation of this compound:
-
Add the intermediate from stage a) in portions to a mixture of a strong base (e.g., 40% aqueous sodium hydroxide solution) and an alcohol (e.g., ethanol) at room temperature.
-
Heat the reaction mixture under reflux for a specified period.
-
Adjust the pH to ~6 with an acid (e.g., hydrochloric acid).
-
Concentrate the mixture to remove the solvent.
-
The product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or ethyl acetate).[2]
Quantitative Data for a similar synthesis:
| Parameter | Stage a) | Stage b) |
|---|---|---|
| Reactant Ratios | 0.5 mole 3-nitro-4-aminophenol, 0.51 mole γ-chloropropyl chloroformate | 0.4 mole intermediate, 180 g 40% NaOH |
| Temperature | 70°C | Reflux |
| Yield | 93% | 84%[2] |
Visualizations
Caption: Synthetic Routes to this compound
Caption: Troubleshooting Flowchart for Synthesis
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-((2-Hydroxyethyl)amino)-3-nitrophenol in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a substance used in cosmetic formulations. The performance of various analytical techniques is evaluated based on key validation parameters, supported by experimental data from published studies. This document aims to assist researchers and analytical development scientists in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and throughput.
Introduction to Analytical Challenges
This compound is a small aromatic compound used as a dye in cosmetic products. The accurate and reliable quantification of this compound in complex cosmetic matrices is crucial for quality control and regulatory compliance. The development and validation of analytical methods for this purpose must address potential interferences from other cosmetic ingredients and ensure the method is robust and fit for its intended use. This guide will explore and compare High-Performance Liquid Chromatography (HPLC) coupled with different detectors as the primary analytical technique for this application.
Comparison of Analytical Methods
The primary methods for the analysis of nitrophenols in cosmetics are based on liquid chromatography. Below is a comparison of different HPLC-based approaches.
Table 1: Comparison of Validation Parameters for HPLC-Based Methods
| Validation Parameter | HPLC-PDA for 4-amino-3-nitrophenol[1] | RP-HPLC for this compound[2] | UPLC-MS/MS for Hair Dyes[3] |
| Analyte | 4-amino-3-nitrophenol (structural analog) | This compound | 54 dye components (including nitrophenols) |
| Linearity (Correlation Coefficient, r) | 1.0 | Not Reported | Good linear correlations reported |
| Linearity Range | 3.68 - 18.38 µg/mL | Not Reported | Not specified for individual compounds |
| Limit of Quantification (LOQ) | 0.07% | Not Reported | 0.2–78.1 ng/mL (for various dyes) |
| Limit of Detection (LOD) | Not Reported | Not Reported | 0.1–23.5 ng/mL (for various dyes) |
| Precision (%RSD) | 0.59% - 1.92% | Not Reported | 4.0% - 14.9% (repeatability) |
| Accuracy/Recovery (%) | 99.06% - 101.05% | Not Reported | 60.0% - 118.4% |
Note: The data for the HPLC-PDA method is for a close structural analog, 4-amino-3-nitrophenol, and serves as a strong reference for the expected performance of a similar method for the target analyte.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is adapted from a validated procedure for the analysis of the structural analog, 4-amino-3-nitrophenol, in oxidative hair dyes.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array Detector.
-
Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio.[1]
-
Flow Rate: 1.0 mL/minute.[1]
-
Column Temperature: 40°C.[1]
-
Detection: Photodiode Array Detector, monitoring at the maximum absorbance wavelength of the analyte.
-
Sample Preparation: Cosmetic samples are accurately weighed and extracted with a suitable solvent, followed by filtration before injection.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is specifically described for the separation of this compound.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
-
Flow Rate: Not specified.
-
Detection: UV detection at a suitable wavelength.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides a high-throughput and highly sensitive approach for the simultaneous determination of multiple dye components in hair products.[3]
-
Instrumentation: UPLC system coupled to a quadrupole Orbitrap high-resolution mass spectrometer.
-
Column: ACE Excel 3 C18, 2.1 mm × 150 mm, 3 μm.[3]
-
Sample Preparation: Samples are extracted with a 70% methanol solution, sonicated in an ice bath, centrifuged, and filtered. The filtrate is then diluted before injection.[3]
-
Detection: Quadrupole Orbitrap mass spectrometry.[3]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: A flowchart illustrating the key stages of analytical method validation.
Conclusion
The selection of an appropriate analytical method for the determination of this compound in cosmetics depends on the specific requirements of the analysis.
-
HPLC-PDA offers a robust and reliable method for routine quality control, with good precision and accuracy as demonstrated by the analysis of a close structural analog.[1]
-
UPLC-MS/MS represents a high-sensitivity and high-throughput option, ideal for the simultaneous analysis of multiple components or for detecting trace levels of the analyte.[3]
For routine analysis where high sensitivity is not the primary concern, a validated HPLC-UV/PDA method is often the most practical and cost-effective choice. For research and development or in cases where very low detection limits are required, UPLC-MS/MS is the superior technique. It is recommended that any chosen method be fully validated in the laboratory for its intended use, following a workflow similar to the one outlined in this guide.
References
- 1. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Rapid determination of 54 dye components in hair dyes by liquid chromatography coupled to quadrupole orbitrap high-resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol and Its Structural Isomers for Researchers and Drug Development Professionals
In the realm of pharmaceutical research and development, a thorough understanding of a compound's properties in relation to its structural analogs is paramount. This guide provides a comparative study of "4-((2-Hydroxyethyl)amino)-3-nitrophenol," a compound of interest in various chemical applications including as an intermediate in the synthesis of dyes and drugs, and its key structural isomers.[1][2] Due to the limited availability of comprehensive experimental data for all possible structural isomers, this guide will focus on a comparative analysis with 2-amino-4-nitrophenol and 4-amino-2-nitrophenol, for which more substantial data exists.
Physicochemical Properties: A Comparative Overview
The arrangement of functional groups on the aromatic ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their solubility, absorption, and overall biological activity. A summary of available data is presented below.
| Property | This compound | 2-Amino-4-nitrophenol | 4-Amino-2-nitrophenol |
| Molecular Formula | C8H10N2O4[3] | C6H6N2O3[4] | C6H6N2O3[5] |
| Molecular Weight | 198.18 g/mol [3] | 154.12 g/mol [4] | 154.12 g/mol [5] |
| Appearance | Greenish-brown powder[3] | Yellow-brown to orange prisms[6] | Dark red plates or needles[5][7] |
| Melting Point | Not available | 143-145 °C (anhydrous)[6] | 125-127 °C[7] |
| Solubility | Not available | Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid, and diethyl ether[6] | Insoluble in water[7] |
| pKa | Not available | pKa1 = 3.1 (amine); pKa2 = 7.6 (phenol)[4] | pKa = 7.81 (phenol)[5] |
| log Kow | Not available | 1.26[4] | 0.96[5] |
Toxicological Profile: A Comparative Assessment
The toxicological profiles of these compounds are of critical importance for any potential application in drug development. The available data on acute toxicity, skin and eye irritation, sensitization, genotoxicity, and carcinogenicity are summarized below.
| Toxicological Endpoint | This compound | 2-Amino-4-nitrophenol | 4-Amino-2-nitrophenol |
| Acute Oral Toxicity (LD50) | >2000 mg/kg bw (rat)[3] | 2400 mg/kg bw (rat), 850 mg/kg bw (mice) | Moderately toxic by ingestion[7] |
| Skin Irritation | Not considered a skin irritant[3] | May cause skin irritation[8] | Can cause skin irritation[9] |
| Eye Irritation | Slight eye irritant[3] | Eye irritant | Severe eye irritant[7] |
| Skin Sensitization | Not considered a skin sensitizer in one study, but warrants hazard classification as an extreme sensitizer based on other data.[3] | Skin sensitizer | Not available |
| Genotoxicity | Not considered to be genotoxic based on in vitro and in vivo studies[3] | Mutagenic in bacteria, fungi, and cultured mammalian cells. Negative in in vivo rodent studies.[6] | Mutagenic in several short-term tests[10] |
| Carcinogenicity | No data available | Not classifiable as to its carcinogenicity to humans (Group 3) by IARC. Increased incidence of renal-cell adenomas in male rats.[6] | Evidence of carcinogenicity with the development of urinary bladder carcinomas in male mice.[10] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key toxicological assessments.
Skin Sensitization: Local Lymph Node Assay (LLNA)
The LLNA is a widely accepted method for identifying chemicals that have the potential to cause skin sensitization.
-
Animals: Typically, female CBA/J mice are used.
-
Test Substance Preparation: The test substance and a positive control (e.g., p-phenylenediamine) are prepared in a suitable vehicle (e.g., dimethyl sulfoxide or a mixture of acetone, water, and olive oil).
-
Application: A defined volume of the test substance, vehicle control, or positive control is applied to the dorsal surface of each mouse's ear for three consecutive days.
-
Proliferation Assessment: On day 5, a solution of 3H-methyl thymidine is injected intravenously.
-
Sample Collection and Processing: Three hours after the injection, the draining auricular lymph nodes are excised and pooled for each experimental group. A single-cell suspension of lymph node cells is prepared.
-
Measurement of Proliferation: The incorporation of 3H-methyl thymidine is measured using a beta-scintillation counter.
-
Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result, indicating a sensitizing potential.[11]
Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA, which are sensitive to different types of mutagens, are used.[12]
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.
-
Test Procedure (Plate Incorporation Method):
-
The test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer are mixed in molten top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated for 48-72 hours.
-
-
Data Collection: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[12]
Visualizing Relationships and Workflows
Diagrams are powerful tools for understanding complex relationships and processes.
Caption: Relationship between the parent structure and its positional isomers.
Caption: A generalized workflow for the toxicological assessment of a chemical compound.
Conclusion and Future Directions
This comparative guide highlights the significant impact of isomeric structural variations on the physicochemical and toxicological properties of aminonitrophenol derivatives. While "this compound" exhibits low acute toxicity, concerns regarding skin sensitization warrant further investigation. Its isomers, 2-amino-4-nitrophenol and 4-amino-2-nitrophenol, present differing toxicological profiles, with evidence of genotoxicity and, in the case of the latter, carcinogenicity in animal models.
A significant data gap exists for many of the potential structural isomers of "this compound." Future research should focus on the synthesis and comprehensive experimental evaluation of these isomers to build a more complete structure-activity relationship profile. This will be crucial for guiding the development of safer and more effective compounds for pharmaceutical and other applications. Researchers are encouraged to utilize the provided experimental protocols as a foundation for such investigations.
References
- 1. 4-Amino-2-nitrophenol | SIELC Technologies [sielc.com]
- 2. This compound (65235-31-6) at Nordmann - nordmann.global [nordmann.global]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 4-AMINO-2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Comparative Performance Analysis of Hair Dye Molecules: 4-((2-Hydroxyethyl)amino)-3-nitrophenol vs. p-Phenylenediamine
For Immediate Release
This guide provides a detailed comparison of two key molecules used in hair dye formulations: 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a nitrophenol dye, and p-phenylenediamine (PPD), a widely used oxidative dye precursor. This document is intended for researchers, scientists, and professionals in the fields of cosmetics, toxicology, and drug development, offering a comprehensive overview of their performance characteristics, mechanisms of action, and safety profiles supported by available experimental data.
Executive Summary
The selection of a hair dye molecule is a critical determinant of the final product's performance, including its color intensity, longevity, and safety. This guide examines the distinct properties of this compound and p-phenylenediamine (PPD). PPD is a cornerstone of permanent oxidative hair dyes, known for its ability to produce long-lasting, natural-looking colors. In contrast, this compound is typically used in semi-permanent or direct dyeing systems, offering a different performance and safety profile. This comparison aims to provide a clear, data-driven understanding of these two important hair dye ingredients.
Mechanism of Action
The fundamental difference in the performance of these two molecules lies in their mechanism of dyeing.
-
p-Phenylenediamine (PPD): As a primary intermediate in oxidative hair dyes, PPD is a colorless molecule that requires a chemical reaction to impart color. In an alkaline environment, typically facilitated by ammonia, and in the presence of an oxidizing agent like hydrogen peroxide, the hair cuticle is lifted. PPD then penetrates into the hair cortex, where it is oxidized to form a reactive intermediate, quinonediimine. This intermediate then reacts with coupler molecules to form large, complex color molecules that are trapped within the cortex, resulting in a permanent color change.
-
This compound: This molecule is a direct dye, meaning it is already colored and does not require a chemical oxidation process to impart its hue. These smaller molecules deposit on the surface of the hair cuticle or penetrate slightly into it. Due to the absence of a chemical reaction to form larger polymers, the color is not permanent and gradually fades with each wash. This type of dye is characteristic of semi-permanent hair coloring products.
Performance Comparison
While direct, head-to-head quantitative performance data from a single study is limited in publicly available literature, a comparative overview can be constructed based on their distinct dyeing mechanisms and available data for similar dye types.
Color Deposition and Wash Fastness
The longevity and intensity of the deposited color are key performance indicators for any hair dye.
-
p-Phenylenediamine (PPD): Formulations containing PPD are known for their high color deposition and excellent wash fastness. The large color molecules formed within the hair cortex are highly resistant to washing, leading to a permanent color that lasts until the hair grows out. The final color is a result of the specific combination of PPD and coupler molecules used.
-
This compound: As a semi-permanent dye, it provides a less durable color compared to PPD. The color intensity is dependent on the concentration of the dye and the porosity of the hair. Due to the smaller size of the dye molecules and their weaker physical bonds with the hair fiber, the color gradually washes out over several shampoos.
Table 1: Theoretical Performance Comparison
| Performance Metric | This compound | p-Phenylenediamine (PPD) |
| Dye Type | Direct / Semi-Permanent | Oxidative / Permanent |
| Color Deposition | Moderate | High |
| Wash Fastness | Low to Moderate | High |
| Color Longevity | Fades over several washes | Permanent until hair regrowth |
Safety Profile: Skin Sensitization
Skin sensitization is a critical safety concern in the development of hair dye formulations. The potential of a substance to cause an allergic reaction is often quantified by its EC3 value (Effective Concentration for a 3-fold stimulation index) in the Local Lymph Node Assay (LLNA). A lower EC3 value indicates a higher sensitization potential.
Table 2: Skin Sensitization Potential
| Compound | Assay | EC3 Value | Classification |
| This compound | LLNA (mice) | 0.2%[1] | Extreme Sensitizer[1] |
| p-Phenylenediamine (PPD) | LLNA (mice) | 0.06% - 0.20% | Potent Sensitizer |
| 15-18 µg/cm²[2] |
The available data indicates that both this compound and p-phenylenediamine are potent skin sensitizers.[1]
Experimental Protocols
Colorimetric and Wash Fastness Evaluation
This protocol outlines a standard method for assessing the color deposition and wash fastness of hair dyes.
Objective: To quantitatively measure the initial color deposition (Lab* values) and the change in color (ΔE) after a series of wash cycles.
Materials:
-
Bleached human hair tresses
-
Hair dye formulations containing either this compound or p-phenylenediamine
-
Standard shampoo solution
-
Colorimeter (e.g., Minolta Chromameter)
-
Controlled temperature water bath
-
Drying oven
Procedure:
-
Baseline Measurement: Measure the Lab* values of the untreated bleached hair tresses at three different points and calculate the average.
-
Dye Application: Apply the hair dye formulations to the hair tresses according to the manufacturer's instructions (for oxidative dyes, this includes mixing with a developer).
-
Processing and Rinsing: Allow the dye to process for the specified time, then rinse thoroughly with water until the water runs clear.
-
Initial Color Measurement: After drying the dyed tresses for 24 hours at a controlled temperature, measure the Lab* values at three different points and calculate the average.
-
Wash Cycles:
-
Immerse the dyed tresses in a standard shampoo solution in a water bath at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 5 minutes).
-
Gently agitate the tresses during the wash.
-
Rinse the tresses thoroughly with water.
-
Dry the tresses in a drying oven at a controlled temperature (e.g., 50°C).
-
Repeat this wash and dry cycle for a predetermined number of times (e.g., 5, 10, 15, and 20 cycles).
-
-
Color Measurement after Washing: After each set of wash cycles, measure the Lab* values of the hair tresses.
-
Data Analysis:
-
Calculate the total color change (ΔE) after dyeing and after each set of wash cycles using the following formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] where L₁, a₁, and b₁ are the initial values and L₂, a₂, and b₂ are the values after treatment.
-
Skin Sensitization Potential Assessment (Local Lymph Node Assay - LLNA)
The LLNA is a widely accepted in vivo method for assessing the skin sensitization potential of chemicals.
Objective: To determine the EC3 value of a test substance.
Materials:
-
CBA/J or CBA/Ca mice
-
Test substance (e.g., this compound or PPD) in a suitable vehicle (e.g., acetone:olive oil, 4:1)
-
[³H]-methyl thymidine or other proliferation marker
-
Scintillation counter or other appropriate reader
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare a series of dilutions of the test substance in the chosen vehicle.
-
Application: On days 1, 2, and 3, apply 25 µL of the test substance solution or the vehicle control to the dorsum of each ear of the mice.
-
Proliferation Marker Injection: On day 6, inject all mice intravenously with [³H]-methyl thymidine.
-
Lymph Node Excision: Five hours after the injection, sacrifice the mice and excise the draining auricular lymph nodes from each ear.
-
Sample Preparation: Prepare a single-cell suspension of lymph node cells.
-
Measurement of Proliferation: Measure the incorporation of [³H]-methyl thymidine using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per lymph node.
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM per mouse in the treated group by the mean DPM per mouse in the vehicle control group.
-
A substance is considered a sensitizer if the SI is ≥ 3.
-
The EC3 value is calculated by linear interpolation of the dose-response curve as the concentration of the test substance required to produce an SI of 3.
-
Diagrams
Caption: Experimental workflow for hair dye performance evaluation.
Caption: Comparison of hair dyeing mechanisms.
Conclusion
The choice between this compound and p-phenylenediamine in hair dye formulations represents a trade-off between color longevity and the nature of the dyeing process. PPD, as an oxidative dye precursor, offers a permanent coloring solution with high wash fastness, which is ideal for complete gray coverage and long-lasting color changes. However, its mechanism of action necessitates a chemical reaction on the hair, and it is a potent skin sensitizer.
On the other hand, this compound, as a direct dye, provides a less permanent color that is suitable for consumers seeking temporary color changes or a color refresh. While it avoids the oxidative chemical process, it also demonstrates a high potential for skin sensitization.
For researchers and product developers, the selection of a hair dye molecule will depend on the desired product profile, balancing the consumer's desire for color performance with the critical need for product safety. Further research into less sensitizing alternatives for both permanent and semi-permanent hair dyes remains a key area of innovation in the cosmetics industry.
References
A Comparative Analysis of the Genotoxic Profiles of 4-((2-Hydroxyethyl)amino)-3-nitrophenol and Other Nitrophenols
A comprehensive review of available toxicological data reveals a varied genotoxic potential among nitrophenol compounds, with 4-((2-Hydroxyethyl)amino)-3-nitrophenol exhibiting evidence of in vitro genotoxicity that is not observed in in vivo studies. This guide provides a detailed comparison of the genotoxic assessment of this compound against other common nitrophenols, including 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a substance used in cosmetic formulations, has demonstrated positive results in in vitro genotoxicity assays, including the mammalian cell gene mutation test (mouse lymphoma assay) and the in vitro micronucleus assay. However, it tested negative in an in vivo micronucleus assay and an in vitro chromosomal aberration test. In contrast, 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol have generally shown a lack of mutagenic activity in bacterial reverse mutation assays (Ames test), although some evidence of DNA damage has been reported under specific experimental conditions. The genotoxic mechanisms of nitrophenols are thought to involve metabolic activation to reactive intermediates. For 4-nitrophenol, involvement of the Aryl hydrocarbon Receptor (AhR) and Nrf2 antioxidant pathways has been suggested.
Comparative Genotoxicity Data
The following tables summarize the quantitative data from various genotoxicity studies on this compound and other selected nitrophenols.
Table 1: Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result | Observations |
| Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay) | L5178Y mouse lymphoma cells | With and Without | Up to 10 mM | Positive[1] | Significant increases in mutation frequency observed.[1] |
| In Vitro Micronucleus Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Up to 1980 µg/mL | Positive[1] | Dose-dependent increases in micronucleated binucleated cells.[1] |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | Not specified | Up to 0.4 mg/mL | Negative[1] | No increase in the frequency of chromosomal aberrations.[1] |
| In Vivo Micronucleus Assay | Sprague-Dawley rats (bone marrow) | Not applicable | Up to 2000 mg/kg bw | Negative[1] | No increase in the frequency of micronuclei.[1] |
Table 2: Genotoxicity of 2-Nitrophenol
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |
| Ames Test | Salmonella typhimurium TA98, TA100 | With and Without | Not specified | Negative[2] |
| Ames Test | Salmonella typhimurium TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Not specified | Negative[2] |
| DNA Damage (umu test) | Salmonella typhimurium TA1535/pSK1002 | With and Without | Not specified | Positive in one study, negative in another[2] |
Table 3: Genotoxicity of 3-Nitrophenol
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |
| Ames Test | Salmonella typhimurium TA98, TA100, TA1535, TA1537 | With and Without | Not specified | Negative[2][3] |
| DNA Damage | Bacillus subtilis | Not specified | Not specified | Positive[2] |
| DNA Damage (umu test) | Salmonella typhimurium | With and Without | Not specified | Positive[2] |
Table 4: Genotoxicity of 4-Nitrophenol
| Assay Type | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |
| Ames Test | Salmonella typhimurium (various strains) | With and Without | Not specified | Generally Negative[2] |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | Not specified | Positive (without S9), Negative (with S9)[2] |
| In Vivo Micronucleus Assay | Mouse | Not applicable | Not specified | Negative[4] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations. It utilizes various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test assesses the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal agar medium.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).
-
Procedure:
-
Bacterial cultures are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).
-
The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (colonies that have regained the ability to grow) is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase compared to the negative control.
In Vitro Mammalian Cell Micronucleus Assay (OECD 487)
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in mammalian cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.
-
Test System: Mammalian cell lines such as Chinese Hamster Ovary (CHO), V79, or human lymphocytes.
-
Procedure:
-
Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation (S9).
-
A short treatment (3-6 hours) followed by a recovery period or a continuous treatment (1.5-2.0 normal cell cycles) is performed.
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone mitosis are scored.
-
Cells are harvested, fixed, and stained with a DNA-specific dye.
-
The number of micronuclei in at least 2000 binucleated cells per concentration is scored.
-
-
Evaluation: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Signaling Pathways in Nitrophenol Genotoxicity
The genotoxic effects of nitrophenols are often linked to their metabolic activation into reactive intermediates that can interact with DNA. While the specific signaling pathways for this compound are not well-defined in the available literature, studies on other nitrophenols provide some insights.
For 4-nitrophenol, exposure has been shown to induce oxidative stress, leading to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway . This pathway is a key cellular defense mechanism against oxidative stress. Additionally, the Aryl hydrocarbon Receptor (AhR) signaling pathway has been implicated in the hepatic effects of 4-nitrophenol. The AhR is a ligand-activated transcription factor involved in regulating the expression of genes encoding for drug-metabolizing enzymes. It is plausible that similar pathways could be involved in the genotoxicity of other nitrophenol derivatives.
Conclusion
The genotoxicity assessment of this compound reveals a potential for inducing genetic damage in in vitro mammalian cell systems. The positive results in the mouse lymphoma and in vitro micronucleus assays suggest clastogenic and/or mutagenic properties under these experimental conditions. However, the lack of genotoxicity in the in vivo micronucleus assay indicates that the in vivo metabolic and detoxification processes in a whole organism may mitigate these effects.
In comparison, the simpler nitrophenols (2-, 3-, and 4-nitrophenol) generally show a lower genotoxic potential, particularly in bacterial mutagenicity assays. The mixed results for DNA damage and chromosomal aberrations for these compounds highlight the importance of considering a battery of tests and the specific experimental conditions when evaluating genotoxicity.
Further research is needed to fully elucidate the specific signaling pathways involved in the genotoxicity of this compound and to understand the discrepancy between the in vitro and in vivo results. This information is crucial for a comprehensive risk assessment for human health.
References
- 1. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. itia.info [itia.info]
- 4. Tail profile: a more accurate system for analyzing DNA damage using the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of "4-((2-Hydroxyethyl)amino)-3-nitrophenol" in oxidative vs. non-oxidative hair dyes
A Comparative Guide for Researchers and Formulation Scientists
In the landscape of hair colorant chemistry, 4-((2-Hydroxyethyl)amino)-3-nitrophenol, also known as 3-nitro-p-hydroxyethylaminophenol, stands out as a versatile direct dye capable of imparting reddish-brown hues. Its application spans both semi-permanent (non-oxidative) and permanent (oxidative) hair dye systems, where its performance characteristics differ significantly. This guide provides a comprehensive comparison of its efficacy, stability, and safety in these two distinct formulation types, supported by available data and standardized experimental protocols.
Executive Summary
As a direct dye, this compound functions by depositing colored molecules onto and within the hair shaft. In non-oxidative (semi-permanent) applications, it is the primary colorant, offering vibrant but less durable color. In oxidative (permanent) formulations, it acts as a "toner" or "coupler," modifying the final shade produced by the oxidation of precursor molecules, resulting in longer-lasting color. The choice between these systems involves a trade-off between color longevity and hair damage, with oxidative dyes offering greater permanence at the cost of a more aggressive chemical process. While specific comparative performance data for this molecule is limited in publicly available literature, its general behavior aligns with that of other nitro dyes.
Comparative Performance Data
Table 1: Performance Characteristics of this compound
| Performance Metric | Non-Oxidative (Semi-Permanent) Application | Oxidative (Permanent) Application |
| Primary Function | Direct Dye (Primary Colorant) | Toner / Coupler (Shade Modifier) |
| Color Intensity | High initial vibrancy | Integrated, potentially more subtle toning |
| Color Longevity | Washes out over 8-10 shampoos | High resistance to washing |
| Hair Shaft Penetration | Diffuses into the cuticle and outer cortex | Deeper penetration facilitated by alkalizing agents |
| Chemical Reaction | No chemical reaction required for color | Color formation via oxidation of precursors |
| Typical Concentration | Up to 1.85% in final formulation[1] | Up to 3.0% on-head after mixing with developer[1] |
Table 2: Comparison with Alternative Hair Dyes
| Dye Molecule | Application Type | Key Performance Aspects |
| This compound | Non-Oxidative & Oxidative | Versatile reddish-brown toner/dye. Considered safe for use in specified concentrations[2]. |
| 4-Amino-3-nitrophenol | Non-Oxidative & Oxidative | Similar reddish-brown shades. Used in both semi-permanent and permanent dyes[3]. |
| HC Red No. 3 | Non-Oxidative | A common semi-permanent red dye. Known for its direct coloring action without a developer[4]. |
Experimental Protocols
To generate the quantitative data necessary for a definitive comparison, the following standardized experimental protocols are recommended.
Color Intensity and Stability Evaluation
This protocol outlines the methodology for assessing the initial color deposition and its fastness to washing and light exposure.
a. Hair Swatch Preparation and Dyeing:
-
Substrate: Standardized, bleached human hair swatches are used to ensure color consistency.
-
Non-Oxidative Formulation: A base formulation containing a specified concentration of this compound (e.g., 1.85%) in a suitable vehicle (e.g., shampoo or conditioner base) is prepared. The formulation is applied to the hair swatches for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C), followed by rinsing.
-
Oxidative Formulation: A two-part formulation is prepared. Part A contains the dye precursors and this compound (e.g., 3.0%) in an alkaline cream base. Part B is a developer containing hydrogen peroxide (e.g., 6%). The two parts are mixed immediately before application to the hair swatches for a defined period (e.g., 30 minutes), followed by rinsing and shampooing.
b. Colorimetric Measurement:
-
Instrumentation: A spectrophotometer or colorimeter is used to measure the color of the dyed hair swatches in the CIELAB color space (L, a, b* values).
-
Procedure: Baseline color measurements of the dyed swatches are taken after drying.
c. Wash Fastness Test:
-
Procedure: The dyed hair swatches are subjected to a standardized washing procedure for a specified number of cycles (e.g., 10 washes). Each cycle involves washing with a standard shampoo, rinsing, and drying.
-
Evaluation: Colorimetric measurements are taken after the washing cycles. The total color change (ΔE) is calculated using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates greater color fading.
d. Light Fastness Test:
-
Procedure: Dyed hair swatches are exposed to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight for a specified duration.
-
Evaluation: Colorimetric measurements are taken after exposure, and the ΔE* is calculated to determine the extent of fading due to light.
Dermal Absorption Study
This protocol assesses the safety profile by quantifying the amount of dye that penetrates the skin.
a. In Vitro Franz Diffusion Cell System:
-
Membrane: Excised human or porcine skin is used as the barrier between the donor and receptor chambers of the Franz diffusion cell.
-
Application: The non-oxidative and pre-mixed oxidative hair dye formulations are applied to the surface of the skin.
-
Sampling: The receptor fluid is sampled at various time points to measure the amount of the dye that has permeated through the skin. The skin itself is also analyzed at the end of the experiment to determine the amount of dye retained.
-
Analysis: The concentration of this compound in the receptor fluid and skin extracts is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Visualization of Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the dyeing mechanisms and experimental workflows.
Conclusion
This compound is a valuable ingredient in hair color formulations, offering flexibility for use in both semi-permanent and permanent systems. Its performance in non-oxidative dyes is characterized by direct, vibrant color with moderate longevity. In contrast, when used in oxidative dyes, it contributes to a more permanent and stable final shade by acting as a toner. The selection of the appropriate system depends on the desired balance between color durability and the chemical impact on the hair fiber. Further research with direct, quantitative comparative studies is warranted to fully elucidate the performance trade-offs of this versatile dye molecule.
References
Comparative Analysis of the Sensitization Potential of 4-((2-Hydroxyethyl)amino)-3-nitrophenol
For Immediate Release
A detailed toxicological comparison of the hair dye ingredient 4-((2-Hydroxyethyl)amino)-3-nitrophenol reveals its classification as an extreme skin sensitizer, prompting an evaluation against common alternatives. This guide provides researchers, scientists, and drug development professionals with comparative data from key sensitization assays, detailed experimental protocols, and an overview of the underlying biological pathways.
Executive Summary
This compound, a component used in hair dye formulations, has been identified as an extreme skin sensitizer based on robust in vivo data. This guide compares its sensitization potential with that of other well-known hair dye ingredients, including the notorious sensitizer p-phenylenediamine (PPD) and newer, safer alternatives like 2-methoxymethyl-p-phenylenediamine (ME-PPD) and hydroxyethyl-p-phenylenediamine (HE-PPD). The comparative data underscores the significantly lower sensitization risk associated with modified alternatives such as ME-PPD.
Comparative Sensitization Data
The sensitizing potential of a chemical is often quantified using the Local Lymph Node Assay (LLNA), which determines the concentration required to induce a threefold stimulation of lymphocyte proliferation (EC3 value). A lower EC3 value indicates a more potent sensitizer. The Guinea Pig Maximization Test (GPMT) provides a qualitative assessment, categorizing substances based on the percentage of animals sensitized.
| Compound | CAS Number | LLNA EC3 Value (%) | Sensitization Classification (LLNA) | GPMT Sensitization Rate (%) | Sensitization Classification (GPMT) |
| This compound | 65235-31-6 | 0.07 [1] | Extreme [1] | Data Not Available | Data Not Available |
| p-Phenylenediamine (PPD) | 106-50-3 | ~0.1 - 0.17[2] | Strong | Strong Sensitizer[1][2] | Data Not Available |
| 2-Methoxymethyl-p-phenylenediamine (ME-PPD) | 337906-36-2 | 4.3[2] | Moderate[2] | Data Not Available | Data Not Available |
| Hydroxyethyl-p-phenylenediamine (HE-PPD) | 103734-76-5 | Strong Sensitizer (Specific EC3 not found) | Strong | Data Not Available | Data Not Available |
Cross-Reactivity and Alternative Compounds
Cross-reactivity, where an individual sensitized to one compound also reacts to a structurally similar one, is a significant concern with hair dye ingredients. While direct cross-reactivity data for this compound is limited, studies have shown that related nitrophenols can elicit allergic reactions[3]. For instance, cases of contact allergy to 4-amino-3-nitrophenol and 3-nitro-p-hydroxyethylaminophenol have been documented[3].
Furthermore, individuals sensitized to PPD may exhibit cross-reactivity with other aromatic amines, including HE-PPD. This highlights the importance of considering structural similarities when developing and selecting alternative hair dye components.
Newer alternatives like ME-PPD have been specifically designed to reduce sensitization potential. The introduction of a methoxymethyl group to the PPD structure significantly lowers its allergenic potency[2].
Signaling Pathways and Experimental Workflows
The process of skin sensitization is a complex immunological cascade, which has been conceptualized in the Adverse Outcome Pathway (AOP). This pathway outlines the key events from initial chemical contact to the development of an allergic response.
Skin Sensitization Adverse Outcome Pathway (AOP)
Caption: The Adverse Outcome Pathway for skin sensitization.
Experimental Workflow for Sensitization Testing
The following diagram illustrates a typical workflow for assessing the skin sensitization potential of a chemical, incorporating both in vivo and in vitro methods.
Caption: A generalized workflow for skin sensitization testing.
Experimental Protocols
Local Lymph Node Assay (LLNA)
The LLNA is the preferred method for in vivo skin sensitization testing. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of a test substance to the ears of mice.
-
Test Animals: Typically, female CBA/J mice are used.
-
Procedure:
-
A minimum of three concentrations of the test substance, along with a negative control (vehicle) and a positive control, are prepared.
-
The test substance is applied to the dorsal surface of both ears daily for three consecutive days.
-
On day 6, mice are injected intravenously with 5-bromo-2'-deoxyuridine (BrdU).
-
Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the level of BrdU incorporation is measured, typically by ELISA.
-
-
Endpoint: The Stimulation Index (SI) is calculated as the ratio of BrdU incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is the estimated concentration of the test substance required to produce an SI of 3.
Guinea Pig Maximization Test (GPMT)
The GPMT is a robust method for identifying the allergenic potential of a substance.
-
Test Animals: Young adult albino guinea pigs are used.
-
Procedure:
-
Induction Phase:
-
Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are administered to the scapular region.
-
Day 7: The same area is treated with a topical application of the test substance, which is then covered with an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically under an occlusive patch to a naive area of the flank for 24 hours.
-
-
-
Endpoint: Skin reactions at the challenge site are scored at 24 and 48 hours after patch removal. The incidence of positive reactions in the test group compared to a control group determines the sensitization potential.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is the gold standard for evaluating the skin sensitization potential of a final product in humans.
-
Study Population: A panel of human volunteers (typically 50-200).
-
Procedure:
-
Induction Phase: The test product is applied to the same skin site (e.g., the back) under an occlusive or semi-occlusive patch. This is repeated 9 times over a 3-week period.
-
Rest Phase: A 2-week period with no applications.
-
Challenge Phase: The product is applied to a new skin site under a patch.
-
-
Endpoint: Skin reactions are scored at 24 and 48 hours after patch removal during both the induction and challenge phases to assess for irritation and allergic contact dermatitis.
References
A Comparative Guide to the Synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthesis routes for 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a key intermediate in the pharmaceutical and dye industries. The following sections detail various synthetic strategies, presenting experimental data, protocols, and workflow diagrams to facilitate an objective assessment of each method's performance and applicability.
Introduction
This compound is a valuable chemical intermediate. Its synthesis is crucial for the production of various downstream products. This document outlines and compares three primary synthetic pathways, providing researchers with the necessary data to select the most suitable route based on factors such as yield, purity, and reaction conditions.
Route 1: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrophenol
This route involves the reaction of 4-chloro-3-nitrophenol with ethanolamine, where the amino group of ethanolamine displaces the chlorine atom on the aromatic ring. This method is a direct approach to introduce the desired (2-hydroxyethyl)amino side chain.
Reaction Scheme:
Caption: Nucleophilic substitution of 4-chloro-3-nitrophenol.
Experimental Protocol:
A general procedure based on analogous reactions involves heating 4-chloro-3-nitrophenol with an excess of ethanolamine, often in the presence of a base such as sodium carbonate or potassium carbonate, and potentially a copper catalyst to facilitate the reaction.
Detailed Steps:
-
To a reaction vessel, add 4-chloro-3-nitrophenol, ethanolamine (typically 2-3 equivalents), and a base (e.g., sodium carbonate, 1.5 equivalents).
-
The mixture can be heated, with or without a solvent (e.g., water or a high-boiling point organic solvent), to a temperature ranging from 100 to 150°C.
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation upon acidification or by extraction.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-nitrophenol | [1] |
| Reagent | Ethanolamine | [1] |
| Base | Sodium Carbonate | [1] |
| Catalyst | Cuprous Chloride (optional) | [1] |
| Temperature | 120°C (bath temperature) | [1] |
| Yield | Data not available for this specific reaction, but analogous reactions suggest moderate to good yields. | |
| Purity | Dependent on purification method. |
Route 2: N-Alkylation of 4-Amino-3-nitrophenol
This synthetic approach starts with 4-amino-3-nitrophenol and introduces the 2-hydroxyethyl group onto the amino moiety through alkylation with 2-chloroethanol. This method leverages a readily available starting material.
Reaction Scheme:
Caption: N-Alkylation of 4-amino-3-nitrophenol.
Experimental Protocol:
A general and efficient protocol for the selective mono-N-alkylation of aromatic amines with 2-chloroethanol has been reported, which can be adapted for this synthesis.[2]
Detailed Steps:
-
In a reaction flask, dissolve 4-amino-3-nitrophenol in a suitable solvent such as methanol.
-
Add potassium carbonate (K2CO3) as the base and 2-chloroethanol.
-
The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
After the reaction is complete, the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography or recrystallization.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-nitrophenol | [3] |
| Reagent | 2-Chloroethanol | [2] |
| Base | Potassium Carbonate (K2CO3) | [2] |
| Solvent | Methanol | [2] |
| Temperature | Room temperature to reflux | [2] |
| Yield | Yields for analogous reactions are reported to be moderate to excellent. | [2] |
| Purity | High purity can be achieved after chromatographic purification or recrystallization. |
Route 3: Demethylation of 2-nitro-N-hydroxyethyl-p-anisidine
This pathway involves the synthesis of an intermediate, 2-nitro-N-hydroxyethyl-p-anisidine, followed by a demethylation step to yield the final product. This multi-step approach may offer advantages in terms of precursor availability and overall yield.
Reaction Scheme:
Caption: Two-step synthesis via an anisidine intermediate.
Experimental Protocol:
Step 1: Synthesis of 2-nitro-N-hydroxyethyl-p-anisidine This intermediate can be prepared by the N-alkylation of 2-nitro-4-methoxyaniline (p-nitro-o-anisidine) with 2-chloroethanol, following a similar procedure to Route 2. The synthesis of 2-nitro-4-methoxyaniline from p-anisidine is a well-established process.[4]
Step 2: Demethylation The demethylation of the anisidine intermediate is achieved by heating with a strong acid, such as hydrobromic acid.
Detailed Steps (Demethylation):
-
The intermediate, 2-nitro-N-hydroxyethyl-p-anisidine, is dissolved in aqueous hydrobromic acid.
-
The solution is heated to reflux for a specified period until the demethylation is complete, as monitored by TLC or HPLC.
-
After cooling, the product may precipitate from the solution or can be isolated by adjusting the pH and subsequent extraction.
-
The crude product is then purified by recrystallization.
Performance Data:
| Parameter | Step 1: N-Alkylation | Step 2: Demethylation | Reference |
| Starting Material | 2-Nitro-4-methoxyaniline | 2-nitro-N-hydroxyethyl-p-anisidine | [4] |
| Reagent | 2-Chloroethanol | Hydrobromic Acid | |
| Conditions | Similar to Route 2 | Reflux | |
| Yield | Data not specified, but likely moderate to high. | Reportedly high. | |
| Purity | Intermediate purity affects final product. | High purity achievable after recrystallization. |
Comparison Summary
| Feature | Route 1: Nucleophilic Substitution | Route 2: N-Alkylation | Route 3: Demethylation |
| Starting Material Availability | 4-Chloro-3-nitrophenol may be less common than p-aminophenol derivatives. | 4-Amino-3-nitrophenol is readily synthesized from p-aminophenol.[3] | Requires multi-step synthesis of the anisidine precursor. |
| Number of Steps | One step. | One step from 4-amino-3-nitrophenol. | Multiple steps. |
| Reaction Conditions | Can require high temperatures and potentially a catalyst. | Generally milder conditions (room temperature to reflux). | Demethylation step requires strong acid and reflux conditions. |
| Potential Yield | Moderate to good. | Moderate to excellent. | Potentially high overall yield, depending on the efficiency of each step. |
| Purification | Recrystallization or extraction. | Column chromatography or recrystallization. | Purification required for both intermediate and final product. |
| Scalability | Potentially scalable, but may require pressure equipment for higher temperatures. | Generally scalable with standard laboratory equipment. | Multi-step nature may add complexity to large-scale production. |
Conclusion
The choice of synthesis route for this compound depends on several factors, including the availability and cost of starting materials, desired scale of production, and the laboratory equipment at hand.
-
Route 2 (N-Alkylation of 4-Amino-3-nitrophenol) appears to be a highly attractive option due to its use of a readily accessible starting material, mild reaction conditions, and a straightforward, single-step procedure from a common intermediate.
-
Route 1 (Nucleophilic Aromatic Substitution) offers a more direct approach but may require more forceful conditions and a less common starting material.
-
Route 3 (Demethylation) , while being a multi-step process, could be advantageous if the anisidine intermediate is available or can be synthesized in high yield.
For most laboratory and pilot-scale syntheses, Route 2 is likely to be the most practical and efficient choice. However, for industrial-scale production, a thorough cost and process analysis of all three routes would be necessary to determine the most economically viable option. Further optimization of the reaction conditions for each route could also lead to improved performance.
References
Unveiling the Toxicological Profile of a Hair Dye Constituent: An In Silico Comparative Analysis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol and its Metabolites
A comprehensive in silico toxicological assessment of the hair dye ingredient 4-((2-Hydroxyethyl)amino)-3-nitrophenol and its predicted metabolites reveals a potential for skin sensitization, while highlighting a generally low concern for genotoxicity and hepatotoxicity. This guide provides a comparative analysis of the predicted toxicity profiles, offering valuable insights for researchers, scientists, and drug development professionals in the early stages of safety evaluation.
This report details a structured in silico approach to predict the toxicity of the cosmetic ingredient this compound and its likely metabolic derivatives. By leveraging established Quantitative Structure-Activity Relationship (QSAR) models and expert systems, this analysis provides a preliminary but crucial overview of potential adverse effects, including genotoxicity, skin sensitization, and hepatotoxicity.
Comparative Toxicological Profile
The in silico analysis suggests that while the parent compound and its metabolites are not predicted to be genotoxic or hepatotoxic, the parent compound itself is flagged as a potential skin sensitizer. This aligns with some existing experimental data which indicates that this compound is an extreme skin sensitizer.[1] The predicted metabolites, particularly those undergoing nitroreduction, show a variable but generally low toxicity profile across the assessed endpoints.
| Compound | Predicted Genotoxicity (Ames Test) | Predicted Skin Sensitization | Predicted Hepatotoxicity |
| This compound (Parent) | Negative | Positive | Negative |
| 4-((2-Hydroxyethyl)amino)-3-aminophenol | Negative | Negative | Negative |
| N-(4-amino-2-hydroxyphenyl)acetamide | Negative | Negative | Negative |
| 2-((4-Amino-2-hydroxyphenyl)amino)ethanol | Negative | Negative | Negative |
| This compound-O-glucuronide | Negative | Negative | Negative |
| This compound-O-sulfate | Negative | Negative | Negative |
Experimental Protocols: An In Silico Approach
The predictions presented in this guide are based on a consensus approach employing a battery of well-established in silico toxicology prediction tools. The general methodology for this assessment is outlined below.
1. Compound and Metabolite Identification: The parent compound, this compound, was identified, and its potential metabolites were predicted based on known metabolic pathways for nitroaromatic and aminophenol compounds.[2][3][4][5] Key metabolic transformations considered include nitroreduction, N-acetylation, and Phase II conjugation (glucuronidation and sulfation).
2. Selection of In Silico Models: A selection of widely used and validated in silico toxicology models were chosen to predict various toxicity endpoints. These models fall into two main categories:
- Expert Rule-Based Systems: These systems, such as DEREK (Deductive Estimation of Risk from Existing Knowledge), contain structural alerts for toxicity based on known toxicophores.
- Statistical-Based (QSAR) Models: These models use statistical correlations between chemical structures and toxicological activity to make predictions. Examples include models available in Toxtree, and various models for skin sensitization and hepatotoxicity.[6][7][8]
3. Toxicity Endpoint Prediction: The parent compound and its hypothesized metabolites were assessed for the following key toxicological endpoints:
- Genotoxicity (Ames Mutagenicity): Predictions were based on structural alerts and QSAR models trained on Ames test data for aromatic amines and nitroaromatic compounds.[6][9]
- Skin Sensitization: QSAR models that correlate physicochemical properties and structural features with the potential to cause skin sensitization were employed.[7][10]
- Hepatotoxicity: Predictions were derived from QSAR models based on large datasets of compounds with known liver toxicity data.[3][8]
4. Data Integration and Consensus Reporting: The outputs from the different models were analyzed to arrive at a consensus prediction for each endpoint. A prediction was considered "Positive" or "Negative" if a majority of the employed models concurred.
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the predicted metabolic pathway of this compound and the general workflow for the in silico toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. An In Silico Model for Predicting Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico predictions of genotoxicity for aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting chemically-induced skin reactions. Part I: QSAR models of skin sensitization and their application to identify potentially hazardous compounds - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Classic: Performance of 4-((2-Hydroxyethyl)amino)-3-nitrophenol Against Novel Hair Dye Molecules
A Comparative Guide for Researchers and Formulation Scientists
In the dynamic landscape of hair colorant development, the demand for safer, more durable, and vibrant dye molecules is ever-present. This guide provides a comprehensive performance benchmark of the well-established hair dye molecule, 4-((2-Hydroxyethyl)amino)-3-nitrophenol, against a selection of novel and emerging alternatives: Polydopamine, Lawsone, and HC Blue No. 2. This analysis is intended to equip researchers, scientists, and drug development professionals with the objective data necessary to inform the innovation of next-generation hair coloring technologies.
Performance Snapshot: A Comparative Analysis
The following table summarizes the key performance indicators for each of the evaluated hair dye molecules, drawing from available scientific literature. Direct comparative studies are limited, and thus, data has been aggregated from various sources employing comparable methodologies.
| Performance Metric | This compound | Polydopamine (Synthetic Melanin) | Lawsone (from Henna) | HC Blue No. 2 |
| Color Fastness (Wash Resistance) | Data not available in quantitative terms. Generally considered a semi-permanent dye. | Excellent; slight fading after 30-35 shampoo washes[1][2]. | Good; color is permanent but can gradually fade with repeated washing[3]. | Moderate; used in semi-permanent formulations with color lasting for several washes[4][5][6][7]. |
| In Vitro Cytotoxicity (IC50 on Keratinocytes/Skin Cells) | Data on HaCaT cells not available. Classified as a skin sensitizer[8]. | Low cytotoxicity reported on normal cells like fibroblasts and HUVECs[9]. Some studies show size-dependent cytotoxicity on cancer cell lines[10]. | IC50 values vary: 150 µM on A431 cells[11][12], 1000 µM on A431 cells[13], and 3650 µM on A431 cells[14]. Considered to have low cytotoxicity at typical use concentrations[15]. | Data on HaCaT cells not available. Considered to have low dermal toxicity at use concentrations[16]. |
| Stability (in formulation) | Stable in solution when protected from light[17]. Stability in marketed products not widely reported. | Generally stable, but can be unstable in alkaline solutions and some organic solvents[17]. | Stable, especially when encapsulated[18]. The aglycone intermediate is the most effective binding form[3]. | Stable in solutions (CMC, DMSO, DMF) for extended periods when protected from light[4]. Stable for up to 3 years when stored properly[16]. |
| Color Achieved | Bordeaux to red hues[18]. | Black to dark brown[1][19]. | Red-orange to reddish-brown[20]. | Blue[6]. |
| Mechanism of Action | Direct, non-oxidative dye that penetrates the hair shaft[17]. | In situ polymerization and deposition on the hair cuticle[1][2]. | Binds to keratin in the hair shaft via Michael addition[20]. | Direct, non-oxidative dye that deposits on and penetrates the hair shaft[21]. |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the evaluation process and the interactions of these molecules, the following diagrams illustrate a typical experimental workflow for assessing hair dye performance and a simplified representation of a signaling pathway relevant to cytotoxicity.
Caption: A typical experimental workflow for evaluating the performance and safety of hair dye molecules.
Caption: A simplified diagram illustrating a common signaling pathway leading to cytotoxicity induced by external agents like hair dye molecules.
Detailed Experimental Protocols
For robust and reproducible benchmarking, standardized experimental protocols are crucial. The following sections detail the methodologies for the key performance and safety assessments.
Color Fastness to Washing
-
Objective: To quantify the resistance of the hair dye to fading after repeated shampoo washing.
-
Materials:
-
Standardized bleached human hair swatches.
-
Dye formulations containing the test molecule at a specified concentration.
-
Standard shampoo solution (e.g., 10% sodium lauryl sulfate).
-
Automated washing apparatus or controlled manual washing setup.
-
Spectrophotometer or colorimeter for Lab* measurements.
-
-
Procedure:
-
Prepare hair swatches of a standard weight and length.
-
Apply the hair dye formulation to the swatches according to a standardized procedure (e.g., 30-minute application at 37°C).
-
Rinse the swatches thoroughly with water and allow them to air dry completely.
-
Measure the initial color of the dyed swatches using a spectrophotometer to obtain L, a, and b* values. Take at least three measurements per swatch.
-
Subject the swatches to a defined number of washing cycles (e.g., 10, 20, and 30 cycles). Each cycle consists of washing with the standard shampoo solution for a set time, followed by thorough rinsing and drying.
-
After each set of washing cycles, measure the L, a, and b* values of the swatches again.
-
Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].
-
-
Data Analysis: Compare the ΔE* values between the different dye molecules after the same number of washing cycles. A lower ΔE* indicates better color fastness.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which a hair dye molecule exhibits toxicity to skin cells (keratinocytes).
-
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).
-
Cell culture medium and supplements.
-
Test hair dye molecules dissolved in a suitable solvent (e.g., DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the HaCaT cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test hair dye molecules in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the dye solutions. Include a vehicle control (solvent only) and a negative control (medium only).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
After incubation, add the MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the logarithm of the dye concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability). A higher IC50 value indicates lower cytotoxicity.
Formulation Stability Testing (Accelerated Stability)
-
Objective: To assess the physical and chemical stability of the hair dye formulation under accelerated conditions.
-
Materials:
-
Hair dye formulations containing the test molecules.
-
Final intended packaging for the product.
-
Stability chambers with controlled temperature and humidity (e.g., 40°C/75% RH).
-
UV light exposure chamber.
-
Instrumentation for analyzing physical and chemical properties (e.g., viscometer, pH meter, HPLC).
-
-
Procedure:
-
Package the hair dye formulations in their final containers.
-
Place the samples in the stability chambers under accelerated conditions (e.g., 40°C/75% RH) and under UV light exposure.
-
Store control samples at room temperature (e.g., 25°C).
-
At specified time points (e.g., 1, 2, and 3 months for accelerated testing), withdraw samples and evaluate their physical and chemical properties.
-
Physical Evaluation: Assess for changes in color, odor, viscosity, phase separation, and packaging integrity.
-
Chemical Evaluation: Use analytical techniques like HPLC to quantify the concentration of the active dye molecule and detect any degradation products.
-
-
Data Analysis: Compare the changes in the physical and chemical properties of the formulations over time. A stable formulation will show minimal changes in its key attributes under the tested conditions.
Conclusion
The benchmarking data presented in this guide highlights the distinct performance profiles of this compound and the selected novel hair dye molecules. While this compound remains a viable option for semi-permanent red-toned hair color, novel molecules like Polydopamine offer superior wash fastness and a favorable safety profile for dark hair shades. Lawsone, a natural alternative, provides a permanent red-orange color with low cytotoxicity. HC Blue No. 2 is an effective semi-permanent blue colorant. The choice of molecule for new product development will ultimately depend on the desired color, longevity, and safety targets. The provided experimental protocols offer a framework for conducting rigorous in-house benchmarking to further validate and expand upon these findings.
References
- 1. Rapid preparation of polydopamine coating as a multifunctional hair dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hennapage.com [hennapage.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. innospk.com [innospk.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. HC BLUE NO. 2 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Performance of Polydopamine Complex and Mechanisms in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Size Matters in the Cytotoxicity of Polydopamine Nanoparticles in Different Types of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lawsone attenuates acute low dose ethanol-induced skin inflammation in A431 epidermoid carcinoma skin cells and its possible mechanisms in targeting interleukin (IL)-1α in silico | Life Sciences, Medicine and Biomedicine [biomescientia.com]
- 12. biomescientia.com [biomescientia.com]
- 13. jms.mabjournal.com [jms.mabjournal.com]
- 14. scialert.net [scialert.net]
- 15. The Henna pigment Lawsone activates the Aryl Hydrocarbon Receptor and impacts skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. View Attachment [cir-reports.cir-safety.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lawsone - Wikipedia [en.wikipedia.org]
- 21. HC Blue No. 2 Reagent [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-((2-Hydroxyethyl)amino)-3-nitrophenol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-((2-Hydroxyethyl)amino)-3-nitrophenol (CAS No. 65235-31-6), a chemical compound used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This substance is classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2]
Hazard Identification and Immediate Safety Precautions
Before handling, it is crucial to be aware of the hazards associated with this compound. The primary hazards are:
In the event of exposure, follow these first aid measures immediately:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Remove all contaminated clothing immediately and rinse the skin with plenty of water.
-
After eye contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
After ingestion: If swallowed, call a poison center or doctor if you feel unwell and rinse the mouth.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If dusts are generated, use a NIOSH-approved respirator. |
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up large spills without proper training and equipment.
-
General Cleanup: After the spill has been contained and the material collected, decontaminate the area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step 1: Waste Collection
-
Collect all waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.[1] It is best practice to keep it in its original container if possible.[1]
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (65235-31-6), and an indication of the hazards (e.g., "Toxic," "Irritant").
Step 3: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA should be located at or near the point of generation and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
Follow all institutional procedures for waste handover.
Disposal Method: The recommended method for the final disposal of nitrophenol compounds is incineration in a licensed hazardous waste incinerator.[1] This process ensures the complete destruction of the chemical, minimizing its environmental impact.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
